GW6471
Description
Properties
CAS No. |
436159-64-7; 880635-03-0 |
|---|---|
Molecular Formula |
C35H36F3N3O5 |
Molecular Weight |
635.684 |
IUPAC Name |
ethyl N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]carbamate |
InChI |
InChI=1S/C35H36F3N3O5/c1-4-44-34(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)45-19-18-31-24(3)46-33(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 |
InChI Key |
UEPVEQWUZJXOKB-DYQICHDWSA-N |
SMILES |
CCOC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of GW6471: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for GW6471, a potent antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its molecular interactions, cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action: Competitive Antagonism of PPARα
This compound functions as a selective antagonist of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, energy homeostasis, and inflammation. The primary mechanism of this compound involves direct binding to the ligand-binding domain (LBD) of PPARα. This interaction competitively inhibits the binding of endogenous and synthetic agonists, thereby preventing the activation of the receptor.
Upon binding, this compound induces a conformational change in the PPARα LBD that is distinct from the conformational change induced by agonists. This altered conformation disrupts the formation of a functional transcription activation complex. Specifically, this compound's binding sterically hinders the recruitment of co-activator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and CREB-binding protein (CBP), which are essential for the initiation of target gene transcription.
Instead of promoting co-activator binding, the this compound-bound PPARα receptor complex preferentially recruits co-repressor proteins, such as the Nuclear Receptor Co-repressor (NCoR) and the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[1][2][3][4] This active recruitment of co-repressors leads to the silencing of PPARα target genes. Structurally, this compound adopts a U-shaped configuration within the receptor's binding pocket, which obstructs the charge clamp required for co-activator interaction and creates a surface favorable for co-repressor binding.[3]
Recent studies have also suggested that this compound may exhibit affinity for PPARγ, indicating a potential dual PPARα/γ antagonist activity.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the antagonist activity of this compound.
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | 0.24 μM | Not specified | Cell-based reporter assay (inhibition of GW409544-induced PPARα activation) | [1][2][3][7] |
| EC50 | 2.1 μM | Human | Airway organoids (inhibition of SARS-CoV-2 infection) | [1][2] |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway of PPARα and the inhibitory effect of this compound.
Cellular and In Vivo Effects
The antagonism of PPARα by this compound translates into significant cellular and physiological effects, which have been primarily investigated in the context of cancer biology.
-
Inhibition of Cell Viability and Proliferation: this compound has been shown to dose-dependently inhibit the viability of various cancer cell lines, including renal cell carcinoma and breast cancer stem cells.[7][8][9][10]
-
Induction of Apoptosis and Cell Cycle Arrest: The anti-proliferative effects of this compound are associated with the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1][2][8]
-
Metabolic Reprogramming: As a modulator of a key metabolic regulator, this compound can influence cellular metabolism. In kidney cancer cells, it has been shown to attenuate fatty acid oxidation and block enhanced glycolysis.[11]
-
Anti-Tumor Activity in Vivo: In preclinical xenograft mouse models, intraperitoneal administration of this compound has been demonstrated to attenuate the growth of renal cell carcinoma tumors with minimal toxicity.[7][11] These anti-tumor effects are associated with the downregulation of on-target markers like c-Myc.[7][11]
Key Experimental Protocols
The characterization of this compound's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental protocols.
Cell-Based Reporter Gene Assay
-
Objective: To quantify the antagonist activity of this compound against PPARα.
-
Methodology:
-
Cells (e.g., HEK293T or a relevant cell line) are co-transfected with expression vectors for PPARα and its heterodimeric partner, the Retinoid X Receptor (RXR).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) is also co-transfected.
-
Cells are treated with a known PPARα agonist (e.g., GW409544 or WY14,643) to induce reporter gene expression.
-
Concurrently, cells are treated with varying concentrations of this compound.
-
After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of the agonist-induced luciferase activity.
-
Cell Viability (MTT) Assay
-
Objective: To assess the effect of this compound on the viability and proliferation of cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours).[7]
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., Caki-1 renal cell carcinoma cells) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[7][11]
-
Tumors are allowed to grow to a palpable size (e.g., ~5 mm in diameter).[7][11]
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives regular intraperitoneal injections of this compound (e.g., 20 mg/kg body weight every other day for 4 weeks).[7][11] The control group receives a vehicle solution.
-
Tumor volume is measured periodically throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting for target proteins like c-Myc).[7]
-
Animal weight and general health are monitored to assess toxicity.[7]
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing the antagonist activity of a compound like this compound.
This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research will continue to delineate its precise interactions and potential therapeutic applications.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GW 6471 | PPARα | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 5. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GW6471 in Elucidating Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that governs the transcription of genes involved in lipid and glucose metabolism, and inflammation. This technical guide provides an in-depth overview of the utility of this compound as a chemical probe to investigate metabolic pathways. It details the mechanism of action of this compound, summarizes its effects on various metabolic processes with quantitative data, provides detailed experimental protocols for its use in key assays, and visualizes its role in signaling pathways and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of metabolic diseases and cancer metabolism.
Introduction to this compound
This compound is a synthetic, non-agonist ligand of PPARα that acts as a competitive antagonist. Its high affinity and specificity for PPARα make it an invaluable tool for dissecting the physiological and pathophysiological roles of this receptor. By inhibiting the transcriptional activity of PPARα, this compound allows for the investigation of metabolic processes that are under the control of this key metabolic regulator.
Chemical Properties of this compound:
| Property | Value |
| Formula | C₃₅H₃₆F₃N₃O₄ |
| Molecular Weight | 619.67 g/mol |
| CAS Number | 880635-03-0 |
| Solubility | Soluble to 75 mM in DMSO and to 10 mM in ethanol.[1] |
Mechanism of Action
This compound exerts its antagonistic effects by binding to the ligand-binding domain (LBD) of PPARα. This binding event prevents the conformational changes necessary for the recruitment of coactivator proteins. Instead, this compound enhances the binding affinity of the PPARα LBD to corepressor proteins such as SMRT and NCoR[1][2]. This corepressor recruitment leads to the transcriptional repression of PPARα target genes.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on PPARα have been quantified in various experimental systems.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ | Cell-based reporter assay | 0.24 µM | [1][2][3] |
Table 1: In Vitro Effects of this compound on Cell Viability and Metabolism
| Cell Line | Treatment Concentration | Duration | Effect | Quantitative Change | Reference |
| MDA-MB-231 (Breast Cancer) | 4-16 µM | 72 h | Reduced cell viability | Significant reduction at all concentrations | [4] |
| Caki-1 (Renal Cell Carcinoma) | 12.5-100 µM | 72 h | Reduced cell viability | Dose-dependent reduction | [3] |
| 786-O (Renal Cell Carcinoma) | 12.5-100 µM | 72 h | Reduced cell viability | Dose-dependent reduction | [3] |
| Caki-1 and 786-O (RCC) | 25 µM | 24 h | Decreased lactate (B86563) levels | Significant decrease | [5][6] |
| Glioblastoma Stem Cells | 8 µM (normoxia), 16 µM (hypoxia) | - | Reduced lipid droplets | Strong reduction | [7] |
| MDA-MB-231 Mammospheres | 8 µM | - | Reduced cholesterol | Significant reduction | [4][8] |
Table 2: In Vivo Effects of this compound on Tumor Growth
| Animal Model | Cancer Type | Dosage | Treatment Schedule | Effect | Quantitative Change | Reference |
| Nude (Nu/Nu) mice | Renal Cell Carcinoma (Caki-1 xenograft) | 20 mg/kg | Intraperitoneally, every other day for 4 weeks | Attenuated tumor growth | Significant difference compared to vehicle | [3][5] |
| PPARA-humanized mice | Diet-induced obesity and NASH | 10 mg/kg | Gavage, daily for 8 weeks (therapeutic) | Improved obesity and NASH | Significant reduction in body weight and liver triglycerides | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study metabolic pathways.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies investigating the effect of this compound on cancer cell viability.[4]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere for 72 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 4, 8, 16 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Gene Expression Analysis (qRT-PCR)
This protocol outlines the steps to measure changes in the expression of PPARα target genes following this compound treatment.[4]
Materials:
-
Cells treated with this compound (as described in 4.1)
-
TRIzol reagent
-
RNA extraction kit (e.g., NucleoSpin RNA II)
-
Reverse transcriptase (e.g., SuperScript II)
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., CPT1, ACOX1) and a housekeeping gene (e.g., β-actin, GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells with TRIzol and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 0.5-1 µg of total RNA using a reverse transcriptase.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction by mixing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.
-
Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Western Blot Analysis
This protocol is for detecting changes in protein levels of PPARα and its downstream targets.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARα, anti-CPT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize it to the loading control (e.g., β-actin).
In Vivo Xenograft Mouse Model
This protocol describes a subcutaneous xenograft model to assess the anti-tumor activity of this compound.[3][5]
Materials:
-
Immunocompromised mice (e.g., Nude mice)
-
Cancer cells (e.g., Caki-1)
-
Matrigel
-
This compound
-
Vehicle (e.g., 4% DMSO in PBS)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ Caki-1 cells) mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~5 mm in diameter).
-
Treatment: Randomly assign mice to treatment groups (vehicle control and this compound). Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection every other day.
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Endpoint: Continue the treatment for a predefined period (e.g., 4 weeks) or until the tumors in the control group reach a certain size.
-
Data Analysis: Compare the tumor growth curves between the vehicle- and this compound-treated groups.
Visualizing Workflows and Pathways
Experimental Workflow: Investigating this compound's Effect on Fatty Acid Oxidation
Signaling Pathway: this compound's Impact on Cholesterol Metabolism
In some contexts, PPARα activation can influence cholesterol biosynthesis. This compound, by inhibiting PPARα, can modulate this pathway. For example, in certain models of hypercholesterolemia, PPARα cooperates with SREBP2 to drive the expression of cholesterol biosynthesis genes; this compound can disrupt this interaction.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid oxidation assay [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
The Impact of GW6471 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), on gene expression. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways involved.
Introduction to this compound
This compound is a small molecule that acts as a competitive antagonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation. With an IC50 value of 0.24 μM, this compound effectively inhibits the transcriptional activity of PPARα.[1][2][3][4][5] Its mechanism of action involves enhancing the recruitment of corepressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor), to the PPARα ligand-binding domain.[1][3][5] This action prevents the association of coactivators, thereby repressing the expression of PPARα target genes.
The study of this compound has significant implications for various fields, particularly in oncology, where it has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines.[6] This guide will delve into the specific molecular consequences of this compound treatment, with a focus on its impact on gene expression.
Quantitative Effects of this compound on Gene and Protein Expression
The administration of this compound leads to significant alterations in the expression levels of various genes and proteins, particularly those involved in cell cycle regulation and metabolism. The following tables summarize the quantitative changes observed in different experimental models.
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
| Cell Line | Protein | Treatment Concentration | Duration | Change in Expression | Reference |
| Caki-1 (Renal Cell Carcinoma) | c-Myc | 25 µM | 24 hours | Marked Decrease | [6] |
| Caki-1 (Renal Cell Carcinoma) | Cyclin D1 | 25 µM | 24 hours | Marked Decrease | [6] |
| Caki-1 (Renal Cell Carcinoma) | CDK4 | 25 µM | 24 hours | Marked Decrease | [6] |
| 786-O (Renal Cell Carcinoma) | c-Myc | 25 µM | 24 hours | Marked Decrease | [6] |
| 786-O (Renal Cell Carcinoma) | Cyclin D1 | 25 µM | 24 hours | Marked Decrease | [6] |
| 786-O (Renal Cell Carcinoma) | CDK4 | 25 µM | 24 hours | Marked Decrease | [6] |
| PTJ64i (Head and Neck Paraganglioma) | CDK4 | Not Specified | Not Specified | Marked Decrease | [7] |
| PTJ64i (Head and Neck Paraganglioma) | Cyclin D3 | Not Specified | Not Specified | Marked Decrease | [7] |
| PTJ64i (Head and Neck Paraganglioma) | Cyclin B1 | Not Specified | Not Specified | Marked Decrease | [7] |
| PTJ86i (Head and Neck Paraganglioma) | CDK4 | Not Specified | Not Specified | Marked Decrease | [7] |
| PTJ86i (Head and Neck Paraganglioma) | Cyclin D3 | Not Specified | Not Specified | Marked Decrease | [7] |
| PTJ86i (Head and Neck Paraganglioma) | Cyclin B1 | Not Specified | Not Specified | Marked Decrease | [7] |
Table 2: Effect of this compound on Metabolic Gene and Protein Expression
| Cell Line/Model | Gene/Protein | Treatment Concentration | Duration | Change in Expression | Reference |
| MDA-MB-231 (Breast Cancer Mammospheres) | GLUT-1 | 8 µM | 72 hours | Significant Downregulation | [8] |
| MDA-MB-231 (Breast Cancer Mammospheres) | Hexokinase (HKII) | 8 µM | 72 hours | Significant Downregulation | [8] |
| MDA-MB-231 (Breast Cancer Mammospheres) | Pyruvate Kinase (PKM) | 8 µM | 72 hours | Significant Downregulation | [8] |
| MDA-MB-231 (Breast Cancer Mammospheres) | HMG-CoA Reductase (HMGCR) | 8 µM | 72 hours | Strong Reduction | [8] |
| Caki-1 (Renal Cell Carcinoma) | c-Myc | 25 µM | 24 hours | Significant Decrease | [9] |
| 786-O (Renal Cell Carcinoma) | c-Myc | 25 µM | 24 hours | Significant Decrease | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by antagonizing the PPARα signaling pathway. The following diagrams illustrate the mechanism of action of this compound and its impact on downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to GW6471: Elucidating its Impact on Lipid Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: GW6471 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor that governs the transcription of genes central to lipid and glucose metabolism. By competitively inhibiting PPARα, this compound serves as an invaluable chemical probe for dissecting the intricate roles of this receptor in various physiological and pathophysiological states. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on lipid metabolism as demonstrated in key studies, and detailed experimental protocols for its application. The guide incorporates structured data tables for easy comparison and Graphviz diagrams to visualize complex signaling pathways and workflows, offering a comprehensive resource for researchers investigating lipid metabolism and related therapeutic targets.
Introduction to this compound and PPARα
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the steroid hormone receptor superfamily.[1] The family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ, each playing distinct roles in regulating energy homeostasis, cell growth, and inflammation.[2]
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by endogenous ligands like long-chain fatty acids or synthetic agonists (e.g., fibrates), PPARα forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[1] These target genes are critically involved in fatty acid uptake, β-oxidation, and lipid transport.[3][4]
This compound is a well-characterized, potent, and selective competitive antagonist for PPARα, acting at nanomolar concentrations.[1] Its specificity allows researchers to inhibit the PPARα signaling pathway precisely, thereby elucidating the receptor's function in metabolic processes and disease models, from nonalcoholic steatohepatitis (NASH) to various cancers.[5][6]
Mechanism of Action: Antagonism of the PPARα Signaling Pathway
This compound exerts its effects by directly competing with endogenous or synthetic agonists for binding to the ligand-binding domain (LBD) of PPARα. This binding event prevents the conformational change required for the receptor to release co-repressors and recruit co-activators, thereby blocking the formation of a functional transcription initiation complex. The result is the repression of PPARα-mediated gene expression.
This antagonistic action effectively shuts down the downstream effects of PPARα activation, including the upregulation of genes involved in fatty acid oxidation (FAO) and lipid transport. This makes this compound a powerful tool for studying metabolic reprogramming in cells and organisms.
Quantifiable Impact of this compound on Lipid Metabolism
This compound has been employed across numerous studies to probe the consequences of PPARα inhibition. Its effects are observable at the cellular and systemic levels, leading to significant alterations in lipid profiles, gene expression, and overall energy balance.
In Vitro Studies
In cell-based models, this compound has been instrumental in revealing the role of PPARα in cellular proliferation and metabolic adaptation, particularly in cancer cells that rely on fatty acid oxidation for energy.
Table 1: Summary of Quantitative Data from In Vitro Studies with this compound
| Parameter Measured | Cell Model | Treatment Condition | Key Result | Reference |
|---|---|---|---|---|
| Cell Viability | MDA-MB-231 Breast Cancer Mammospheres | 4–16 µM this compound for 72h | Significant, dose-dependent reduction in viability. 8 µM chosen for subsequent experiments. | [1][7] |
| Lipid Droplets (LDs) | Glioblastoma Stem Cells (GSCs) | 8 µM (normoxia) or 16 µM (hypoxia) this compound | Strong reduction of lipid droplets observed under both conditions. | [8] |
| Cholesterol Content | Glioblastoma Stem Cells (GSCs) | 8 µM (normoxia) or 16 µM (hypoxia) this compound | Significant decrease in cholesterol content in both normoxic and hypoxic conditions. | [8] |
| Gene Expression (FABP7) | Hypoxic Glioblastoma Stem Cells (GSCs) | 16 µM this compound | Decreased protein expression of Fatty Acid Binding Protein 7 (FABP7). | [8] |
| Gene Expression (PPARγ) | Hypoxic Glioblastoma Stem Cells (GSCs) | 16 µM this compound | Increased protein expression of PPARγ, with predominantly nuclear localization. | [8] |
| Fatty Acid Uptake | Primary Intestinal Organoids (from PPARA-humanized mice) | WY14643 (agonist) + this compound | This compound reversed the increase in fatty acid uptake induced by the PPARα agonist. | [5] |
| Lactate (B86563) Levels | Renal Cell Carcinoma (RCC) cells | 25 µM this compound for 24h | Significantly decreased lactate levels in RCC cells but not in normal kidney cells. |[9] |
In Vivo Studies
Animal models provide systemic insights into how PPARα antagonism affects organism-level metabolism, body composition, and disease progression.
Table 2: Summary of Quantitative Data from In Vivo Studies with this compound
| Parameter Measured | Animal Model | Treatment Protocol | Key Result | Reference |
|---|---|---|---|---|
| Tumor Growth | Xenograft Mouse Model (Caki-1 RCC cells) | 20 mg/kg this compound (i.p.) every other day for 4 weeks | Significantly attenuated tumor growth, comparable to sunitinib (B231) treatment. | [9][10][11] |
| Body & Liver Weight | PPARA-humanized mice on a High-Fat Diet (HFD) | This compound for 12 weeks | Decreased body weight and liver weight compared to vehicle-treated controls. | [5] |
| Serum Lipids | PPARA-humanized mice on HFD | This compound for 12 weeks | Reduced serum levels of Total Cholesterol (TC), Triglycerides (TG), and Non-Esterified Fatty Acids (NEFA). | [5] |
| Hepatic Lipids | PPARA-humanized mice on HFD | This compound for 12 weeks | Decreased hepatic lipid accumulation and reduced hepatic TG/TC levels. | [5] |
| Intestinal Gene Expression | PPARA-humanized mice on HFD | this compound for 12 weeks | Decreased mRNA and protein expression of the PPARα target gene Fabp1. |[5] |
Key Experimental Protocols
The following section details generalized methodologies for key experiments frequently cited in studies involving this compound. Researchers should adapt these protocols based on their specific cell line or animal model.
Cell Viability (MTS Assay)
This colorimetric assay assesses cell viability based on the metabolic reduction of a tetrazolium salt by living cells.[1]
-
Seeding: Plate cells (e.g., 1 × 10⁶ cells/mL) in a 96-well plate and allow them to adhere or form spheroids.[1]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 4-16 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 72 hours).[12]
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a microplate reader. Viability is expressed as a percentage relative to the vehicle-treated control.
Lipid Droplet Staining (BODIPY)
This method uses a fluorescent dye to visualize and quantify neutral lipid droplets within cells.[8]
-
Cell Culture & Treatment: Grow cells on glass coverslips or imaging plates and treat with this compound as required.
-
Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15-30 minutes.
-
Staining: Wash again with PBS and incubate with a working solution of BODIPY 493/503 (e.g., 1-2 µg/mL) for 15-30 minutes at room temperature, protected from light.
-
Counterstaining (Optional): Stain nuclei with DAPI for 5 minutes.
-
Imaging: Wash with PBS, mount the coverslips, and visualize using a fluorescence microscope. Quantify fluorescence intensity or droplet count per cell using image analysis software.
Gene Expression Analysis (qRT-PCR)
This technique measures the expression levels of specific genes of interest.
-
Cell Lysis & RNA Extraction: Treat cells with this compound, then harvest and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification: Perform quantitative PCR using a thermal cycler with a fluorescent dye (e.g., SYBR Green) and specific primers for target genes (e.g., CPT1A, FABP7, PPARG) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to controls.
In Vivo Xenograft Mouse Model
This protocol is used to assess the effect of this compound on tumor growth in a living organism.[9][10]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ Caki-1 cells) into the flank of immunocompromised mice (e.g., athymic Nu/Nu).[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~5 mm in diameter).
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound, and potentially a positive control like sunitinib.[10]
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a specified dose and frequency (e.g., 20 mg/kg body weight every other day).[9][10] Administer vehicle to the control group following the same schedule.
-
Monitoring: Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., 4 weeks), euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further molecular analysis.
Conclusion
This compound is an indispensable tool for investigating the multifaceted role of PPARα in lipid metabolism. As a selective antagonist, it allows for the precise inhibition of the PPARα signaling pathway, enabling researchers to delineate its contribution to cellular energy homeostasis, disease progression, and metabolic reprogramming. The data consistently show that this compound effectively reduces lipid storage, cholesterol content, and fatty acid oxidation in various models by downregulating PPARα target genes. The detailed protocols and compiled quantitative data in this guide serve as a foundational resource for scientists aiming to leverage this compound in their studies, ultimately advancing our understanding of metabolic diseases and paving the way for novel therapeutic strategies.
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Foundational Research on GW6471 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that plays a significant role in lipid metabolism and energy homeostasis. Emerging evidence has implicated PPARα in the pathobiology of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on this compound in cancer cell lines, summarizing its mechanism of action, effects on cellular processes, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Mechanism of Action
This compound exerts its anticancer effects primarily through the competitive antagonism of PPARα.[1][2] In cancer cells where PPARα is active, it can promote proliferation and metabolic reprogramming to support tumor growth.[3][4] By blocking the binding of endogenous ligands to PPARα, this compound inhibits the transcription of PPARα target genes, leading to a cascade of downstream effects that collectively impede cancer cell growth and survival.[5][6] The specificity of this compound for PPARα has been confirmed in studies where its effects were mimicked by siRNA-mediated knockdown of PPARα.[5][6]
Effects on Cancer Cell Lines
Cell Viability and Proliferation
Treatment with this compound has been shown to significantly reduce the viability and proliferation of various cancer cell lines in a dose-dependent manner.[1][5] This has been observed in renal cell carcinoma (786-O and Caki-1), triple-negative breast cancer stem cells (MDA-MB-231 mammospheres), and head and neck paraganglioma (HNPGL) cells.[1][5][7]
Quantitative Data on Cell Viability
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PTJ64i | Head and Neck Paraganglioma | 10 | [7] |
| PTJ86i | Head and Neck Paraganglioma | 16 | [7] |
Further research is required to establish a comprehensive panel of IC50 values for this compound across a broader range of cancer cell lines.
Cell Cycle Arrest
A primary mechanism by which this compound inhibits cancer cell proliferation is through the induction of cell cycle arrest, predominantly at the G0/G1 phase.[5][6] This has been demonstrated in renal cell carcinoma and breast cancer stem cells.[1][5] The arrest at the G0/G1 checkpoint prevents cells from entering the S phase, thereby halting DNA replication and cell division.
Apoptosis
In addition to cell cycle arrest, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][5][8] This is evidenced by increased annexin (B1180172) V staining and cleavage of poly(ADP-ribose) polymerase (PARP).[5] The induction of apoptosis contributes to the overall reduction in tumor cell viability.
Metabolic Reprogramming
This compound significantly impacts the metabolic landscape of cancer cells. It has been shown to inhibit glycolysis, the process of breaking down glucose for energy, which is often highly active in tumors (the Warburg effect).[3][9] Interestingly, the cytotoxicity of this compound is synergistically increased when glycolysis is blocked, suggesting that cancer cells become more reliant on fatty acid oxidation for survival, a pathway that is also inhibited by PPARα antagonism.[5][6] this compound has also been linked to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8]
Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways that govern cell proliferation, survival, and metabolism.
PPARα Signaling Pathway
As a direct antagonist, this compound inhibits the canonical PPARα signaling pathway. This prevents the transcription of genes involved in fatty acid metabolism and other processes that can support tumor growth.
Caption: this compound inhibits PPARα, preventing target gene transcription and cancer cell proliferation.
Cell Cycle Regulatory Pathway
This compound-induced G0/G1 cell cycle arrest is mediated by the downregulation of key cell cycle regulatory proteins, including c-Myc, Cyclin D1, and Cyclin-Dependent Kinase 4 (CDK4).[5][6]
Caption: this compound downregulates key proteins, leading to G1 cell cycle arrest.
PI3K/GSK3β/β-catenin Signaling Pathway
In head and neck paraganglioma cells, this compound has been shown to inhibit the PI3K/GSK3β/β-catenin signaling pathway, which is crucial for tumor cell proliferation and survival.[7]
Caption: this compound inhibits the PI3K/GSK3β/β-catenin survival pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after this compound treatment.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the general steps for analyzing the cell cycle distribution of this compound-treated cells.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol provides a general framework for detecting changes in protein expression (e.g., c-Myc, Cyclin D1, CDK4) following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for c-Myc, Cyclin D1, CDK4, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound has demonstrated significant anti-cancer activity in a variety of cancer cell lines, primarily through its role as a PPARα antagonist. Its ability to induce cell cycle arrest and apoptosis, coupled with its impact on cancer cell metabolism, underscores its potential as a therapeutic agent. The elucidation of its effects on key signaling pathways, such as the PI3K/GSK3β/β-catenin pathway, provides further insight into its mechanism of action and identifies potential biomarkers for patient selection. The experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic utility of this compound and the development of novel PPARα-targeted cancer therapies. Further research is warranted to expand the scope of its efficacy in other cancer types and to translate these promising preclinical findings into clinical applications.
References
- 1. researchtweet.com [researchtweet.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 5. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
GW6471: A Technical Guide to a Selective PPARα Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GW6471, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The document details the discovery, mechanism of action, and pharmacological properties of this compound, with a focus on its application in preclinical research, particularly in the fields of oncology and metabolic disease. Detailed experimental protocols for key in vitro and in vivo assays are provided, and quantitative data are summarized in tabular format for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's biological context and experimental application.
Introduction
This compound is a small molecule antagonist of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2][3] As a member of the nuclear receptor superfamily, PPARα, upon activation by endogenous ligands such as fatty acids or synthetic agonists, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent gene transcription.[1][2][3] this compound functions by competitively inhibiting the binding of agonists to PPARα, thereby preventing the recruitment of coactivators and instead promoting the binding of corepressor proteins, leading to the repression of target gene expression.[4] This selective antagonism has made this compound an invaluable tool for elucidating the physiological and pathophysiological roles of PPARα.
Discovery and Development
While the specific details of the initial discovery and synthesis of this compound are not extensively documented in publicly available literature, it was developed as a selective antagonist to investigate the therapeutic potential of modulating PPARα activity. Its utility has been demonstrated in numerous preclinical studies, particularly in cancer research, where it has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[5][6][7][8]
Mechanism of Action
This compound exerts its antagonistic effect by binding to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor that favors the recruitment of corepressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) and NCoR (Nuclear Receptor Corepressor), over coactivator proteins.[4] This shift in coregulator interaction leads to the transcriptional repression of PPARα target genes.
Signaling Pathway
The canonical PPARα signaling pathway and the antagonistic action of this compound are depicted in the following diagram.
Pharmacological Data
The following tables summarize the key pharmacological and physicochemical properties of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.24 µM | Human | PPARα Reporter Assay | [4] |
| EC50 | 2.1 µM | Human | SARS-CoV-2 Infection Assay (Airway Organoids) | [4] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C35H36F3N3O4 | [4] |
| Molecular Weight | 619.67 g/mol | [4] |
| Solubility | Soluble to 75 mM in DMSO and to 10 mM in ethanol (B145695) | [4] |
| Purity | ≥98% (HPLC) | [4] |
| CAS Number | 880635-03-0 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability (MTS) Assay
This protocol is adapted from studies on breast cancer stem cells.[5]
-
Cell Seeding: Plate dissociated mammospheres at a density of 1 x 106 cells/mL in a 96-well plate.
-
Treatment: After 72 hours of incubation to allow for cell attachment and recovery, treat the cells with various concentrations of this compound (e.g., 4-16 µM).
-
Incubation: Incubate the cells with this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Cell Cycle Analysis
This protocol is based on the methodology used for analyzing the effect of this compound on cancer cells.[5]
-
Cell Collection: Collect untreated and this compound-treated (e.g., 8 µM for 72 hours) mammospheres.
-
Fixation: Wash the cells twice with ice-cold PBS and fix in 70% ethanol at 4°C for 30 minutes.
-
Staining: Wash the fixed cells twice with ice-cold PBS and stain with a solution containing 50 µg/mL propidium (B1200493) iodide, 0.1% Igepal, and RNase A (6 µg/1 x 106 cells) for 30 minutes in the dark at 4°C.
-
Data Acquisition: Analyze the cell cycle phase distribution using a flow cytometer.
In Vivo Xenograft Model
This protocol is derived from studies on renal cell carcinoma xenografts in mice.[7][9]
-
Animal Model: Use male athymic Nu/Nu mice (8 weeks old).
-
Cell Implantation: Subcutaneously inject Caki-1 cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a volume of approximately 5 mm in diameter.
-
Treatment: Administer this compound intraperitoneally at a dose of 20 mg/kg body weight every other day for 4 weeks. The vehicle control can be 4% DMSO in PBS.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Experimental Workflow Diagram
Clinical Development
While preclinical studies have suggested that this compound could be a potent adjuvant for cancer therapies, there is currently no publicly available information indicating that this compound has entered into formal clinical trials.[5][6]
Conclusion
This compound is a well-characterized and selective PPARα antagonist that has proven to be a valuable research tool for dissecting the roles of PPARα in health and disease. Its ability to inhibit PPARα-mediated transcription has been leveraged in numerous in vitro and in vivo studies to investigate the therapeutic potential of targeting this nuclear receptor, particularly in the context of cancer. This technical guide provides a summary of the available data on this compound and detailed protocols to aid researchers in its application. Further investigation is warranted to explore the full therapeutic potential of this compound.
References
- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of GW6471 in Cardiomyocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiomyocyte differentiation from pluripotent stem cells is a cornerstone of cardiovascular research, offering profound insights into developmental biology, disease modeling, and regenerative medicine. A key regulator in the intricate network of cardiac development is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This nuclear receptor is pivotal in managing cellular energy metabolism, a critical aspect of cardiomyocyte maturation and function. GW6471, a potent and specific antagonist of PPARα, has emerged as an invaluable chemical tool to probe the function of this receptor in the differentiation of cardiomyocytes. This technical guide provides an in-depth overview of this compound's function, summarizing key experimental findings, detailing relevant protocols, and visualizing the underlying molecular pathways.
Core Function of this compound in Cardiomyocyte Differentiation
This compound functions as a competitive antagonist of PPARα. By binding to the ligand-binding domain of PPARα, it prevents the recruitment of coactivators, thereby inhibiting the transcription of PPARα target genes. In the context of cardiomyocyte differentiation, the primary role of this compound is to block the pro-cardiomyogenic signals mediated by PPARα.
Impact on Cardiomyocyte Gene and Protein Expression
The application of this compound to differentiating embryonic stem cells (ESCs) has been shown to significantly impede the development of cardiomyocytes. This is evidenced by a marked reduction in the expression of key cardiac-specific genes and proteins.
Table 1: Effect of this compound on Cardiomyocyte-Specific Gene Expression
| Gene | Function | Effect of this compound Treatment |
| α-MHC (Alpha-Myosin Heavy Chain) | A major contractile protein in adult ventricular cardiomyocytes. | Reduced expression[1][2] |
| MLC2v (Myosin Light Chain 2v) | A regulatory protein associated with the myosin heavy chain in ventricular cardiomyocytes. | Reduced expression[1][2] |
Table 2: Effect of this compound on Cardiomyocyte-Specific Protein Expression
| Protein | Function | Effect of this compound Treatment |
| α-actinin | A component of the Z-discs in sarcomeres, crucial for muscle contraction. | Reduced expression[1][2] |
| Troponin-T | A component of the troponin complex, which regulates muscle contraction in response to calcium. | Reduced expression[1][2] |
It is noteworthy that while this compound inhibits the expression of these structural and functional cardiac markers, it does not appear to affect the expression of early cardiac transcription factors such as GATA4, Nkx2.5, and MEF2C[2]. This suggests that PPARα signaling is likely more critical for the later stages of cardiomyocyte differentiation and maturation rather than the initial commitment to the cardiac lineage.
Signaling Pathways Modulated by this compound
The inhibitory effect of this compound on cardiomyocyte differentiation is intertwined with key signaling pathways that govern cardiac development. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a significant player in this process, appearing to function upstream of PPARα.
Studies have demonstrated that the inhibition of the p38 MAPK pathway also prevents cardiomyocyte differentiation and affects the upregulation of PPARα[1]. This suggests a signaling cascade where p38 MAPK may regulate the expression or activity of PPARα, which in turn drives the expression of genes necessary for cardiomyocyte maturation. Bone Morphogenetic Protein (BMP) signaling is a known inducer of cardiac differentiation and has been shown to activate the p38 MAPK pathway, placing it as a likely upstream regulator in this cascade.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on cardiomyocyte differentiation from murine embryonic stem cells.
Murine Embryonic Stem Cell (mESC) Culture and Differentiation
-
mESC Culture: Culture mESCs on gelatin-coated plates in a standard mESC medium containing Leukemia Inhibitory Factor (LIF) to maintain pluripotency.
-
Embryoid Body (EB) Formation: To initiate differentiation, dissociate mESCs and culture them in suspension in differentiation medium without LIF to allow the formation of EBs.
-
Cardiomyocyte Differentiation: Plate the EBs onto gelatin-coated plates. Spontaneously contracting areas, indicative of cardiomyocytes, should appear within a few days.
Application of this compound
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution. A common concentration used in studies is 1 x 10-5 mol/L[1].
-
Treatment of EBs: Add this compound to the differentiation medium at the desired final concentration at specific time points during the differentiation protocol. The timing of addition can be varied to investigate the temporal role of PPARα.
Analysis of Cardiomyocyte Differentiation
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from control and this compound-treated cells at various time points.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using primers specific for cardiac genes (e.g., α-MHC, MLC2v) and a housekeeping gene for normalization.
Western Blotting
-
Protein Extraction: Lyse cells and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cardiac proteins (e.g., α-actinin, Troponin-T) and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
Immunocytochemistry (ICC)
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Incubate cells with primary antibodies against cardiac markers, followed by fluorescently labeled secondary antibodies.
-
Imaging: Visualize stained cells using a fluorescence microscope.
Logical Framework for Investigating PPARα Function with this compound
The use of this compound in cardiomyocyte differentiation studies follows a clear logical framework to elucidate the role of PPARα.
Conclusion
This compound serves as a critical tool for dissecting the role of PPARα in cardiomyocyte differentiation. By specifically inhibiting PPARα, researchers can investigate the downstream consequences on gene expression, protein synthesis, and the overall development of functional cardiomyocytes. The evidence strongly suggests that PPARα, and by extension its inhibition by this compound, plays a crucial role in the maturation stages of cardiomyocyte development, downstream of the p38 MAPK signaling pathway. This technical guide provides a foundational understanding for researchers and professionals in the field to design and interpret experiments utilizing this potent PPARα antagonist.
References
An In-depth Technical Guide to the Binding Affinity of GW6471 to PPARα
This guide provides a comprehensive technical overview of the binding affinity of GW6471 to Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction to PPARα and this compound
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2][3] It plays a crucial role in the regulation of lipid and glucose metabolism, particularly in tissues with high fatty acid catabolism rates such as the liver, heart, and kidney.[2][4] Upon activation by ligands, typically fatty acids or their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1][4]
This compound is a well-characterized and potent antagonist of PPARα.[5][6][7] Unlike agonists that activate the receptor, this compound inhibits its activity. It achieves this by inducing a conformational change in the PPARα ligand-binding domain (LBD) that promotes the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor), while displacing co-activator proteins.[5][8] This action effectively silences the transcriptional activity of PPARα.
Quantitative Binding Affinity Data
The binding affinity of this compound to PPARs has been quantified in several studies. The most commonly reported metric is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the receptor by 50%. Recent studies have also investigated the affinity of this compound for other PPAR isoforms, revealing it to be a dual antagonist for both PPARα and PPARγ.[9][10]
| Compound | Target Receptor | Assay Type | Binding Affinity (IC50) | Reference |
| This compound | PPARα | Cell-based reporter assay | 0.24 µM (240 nM) | [5][6][7][8] |
| This compound | PPARα | LanthaScreen™ TR-FRET | 0.015 µM (15 nM) | [9] |
| This compound | PPARγ | LanthaScreen™ TR-FRET | 0.052 µM (52 nM) | [9] |
Mechanism of Action of this compound
The primary mechanism of action for this compound as a PPARα antagonist involves the modulation of co-regulator protein interactions. In the presence of an agonist, PPARα undergoes a conformational change that facilitates the dissociation of co-repressors and the recruitment of co-activators, leading to gene transcription. This compound reverses this process. By binding to the ligand-binding pocket, it induces a distinct conformation that enhances the binding affinity of the PPARα LBD for co-repressor proteins like SMRT and NCoR, thereby inhibiting the transcription of target genes.[5][8]
Figure 1: Logical flow of this compound's antagonistic action on PPARα.
PPARα Signaling Pathway
The canonical PPARα signaling pathway begins with the binding of a ligand, which triggers a series of molecular events culminating in the regulation of gene expression.
-
Ligand Binding: Endogenous or exogenous ligands bind to the PPARα LBD.
-
Heterodimerization: Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: The PPARα-RXR heterodimer binds to PPREs on the DNA.
-
Co-regulator Exchange: In the presence of an agonist, co-repressors are released, and co-activators are recruited.
-
Transcription Initiation: The recruited co-activator complex initiates the transcription of target genes involved in lipid metabolism and fatty acid oxidation.
This compound disrupts this pathway by preventing the release of co-repressors and the recruitment of co-activators, thus keeping the target genes in a repressed state.
Figure 2: PPARα signaling pathway and the inhibitory role of this compound.
Experimental Protocols for Determining Binding Affinity
Several experimental techniques are employed to measure the binding affinity of compounds like this compound to PPARα. Below are detailed descriptions of some key methods.
The LanthaScreen™ TR-FRET competitive binding assay is a common method for determining ligand binding to PPARα.[9][11][12]
-
Principle: This assay measures the binding of a fluorescently labeled PPARα ligand (tracer) to the PPARα LBD, which is tagged with a terbium-labeled anti-GST antibody. When the tracer is bound, excitation of the terbium donor results in energy transfer to the fluorescent tracer (acceptor), producing a FRET signal. A test compound that binds to the LBD will compete with the tracer, leading to a decrease in the FRET signal.
-
Methodology:
-
A stock solution of the test compound (e.g., this compound) is serially diluted in DMSO.
-
The diluted compound is mixed with a reaction buffer containing the GST-tagged PPARα-LBD, the terbium-labeled anti-GST antibody, and a fluorescent tracer.
-
The mixture is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection.
-
The IC50 value is calculated by plotting the decrease in the FRET signal as a function of the test compound concentration.
-
Figure 3: Workflow for a TR-FRET competitive binding assay.
SPA is a radioisotopic binding assay that offers a homogeneous format for high-throughput screening.[13][14][15]
-
Principle: The PPARα protein is immobilized onto scintillant-containing microbeads. A radiolabeled ligand (e.g., [3H]-labeled agonist) is added to the mixture. When the radioligand binds to the receptor on the bead, the radioisotope is brought into close enough proximity to the scintillant to excite it, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal. A competitive inhibitor like this compound will displace the radioligand, leading to a decrease in the light signal.[16]
-
Methodology:
-
PPARα-LBD is incubated with SPA beads (e.g., protein A-coated PVT beads).
-
A radiolabeled PPARα ligand is added to the receptor-bead complex.
-
The test compound (this compound) is added at various concentrations.
-
The mixture is incubated to allow for competitive binding.
-
The light signal is measured using a scintillation counter.
-
The IC50 is determined from the concentration-dependent decrease in the signal.
-
This assay measures the functional consequence of ligand binding (i.e., activation or inhibition of gene transcription) in a cellular context.[6][12][17]
-
Principle: Cells (e.g., HepG2 or HEK293) are co-transfected with an expression vector for PPARα and a reporter plasmid.[12][18] The reporter plasmid contains a PPRE linked to a reporter gene, such as luciferase. When an agonist activates PPARα, it binds to the PPRE and drives the expression of the luciferase gene, producing a measurable light signal. An antagonist like this compound will inhibit this agonist-induced luciferase expression.
-
Methodology:
-
Host cells are cultured and transfected with the PPARα and reporter plasmids.
-
The transfected cells are treated with a known PPARα agonist to induce reporter gene expression.
-
The cells are simultaneously treated with varying concentrations of this compound.
-
After an incubation period (typically 24 hours), the cells are lysed, and the luciferase substrate is added.
-
The luminescence is measured with a luminometer.
-
The IC50 value is calculated based on the concentration of this compound that causes a 50% reduction in the agonist-induced luminescence.
-
Conclusion
This compound is a well-established, high-affinity antagonist of PPARα, with a reported IC50 in the nanomolar to low micromolar range. Its mechanism of action is centered on its ability to promote the recruitment of co-repressors to the PPARα LBD, thereby inhibiting the transcription of target genes. Recent evidence also points to its activity as a PPARγ antagonist. The binding affinity and functional effects of this compound are typically characterized using a suite of robust in vitro and cell-based assays, including TR-FRET, SPA, and reporter gene assays. This comprehensive understanding of this compound's interaction with PPARα is crucial for its use as a chemical probe in research and for the development of novel therapeutics targeting metabolic and proliferative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yorsearch.york.ac.uk [yorsearch.york.ac.uk]
- 16. youtube.com [youtube.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Studies of GW6471 in Inhibiting SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary findings on the inhibitory effects of GW6471 on SARS-CoV-2. Contrary to initial broad screenings of PPARα modulators, recent targeted research has identified this compound as a potential inhibitor of SARS-CoV-2 infection through a novel mechanism involving the Hypoxia-Inducible Factor 1α (HIF-1α) pathway. This document synthesizes the available data, details the experimental methodologies, and visualizes the core concepts to support further research and development in this area.
Executive Summary
Initial hypotheses around the role of Peroxisome Proliferator-Activated Receptor alpha (PPARα) in COVID-19 pathogenesis were centered on its anti-inflammatory properties. However, a significant breakthrough from an airway organoid-based screen revealed that the PPARα antagonist this compound blocks SARS-CoV-2 infection. This effect is not mediated by direct PPARα antagonism but rather by the downregulation of the HIF-1α signaling pathway. This discovery positions this compound as a promising candidate for further preclinical and clinical investigation as a host-directed therapy for COVID-19.
Quantitative Data Summary
A key study utilizing human pluripotent stem cell-derived airway organoids (hPSC-AOs) identified this compound as an inhibitor of SARS-CoV-2 infection. The quantitative data from this pivotal study is summarized below.
| Compound | Target Pathway | Model System | Efficacy Metric | Value | Reference |
| This compound | HIF-1α Signaling | hPSC-Airway Organoids | EC50 | 2.1 µM | [1] |
Table 1: Efficacy of this compound in Inhibiting SARS-CoV-2 Infection
Experimental Protocols
The following is a detailed methodology for the key experiments that identified and validated the inhibitory effect of this compound on SARS-CoV-2.
Human Pluripotent Stem Cell-Derived Airway Organoid (hPSC-AO) Culture and Differentiation
-
hPSC Culture: Human pluripotent stem cells are maintained on Matrigel-coated plates in mTeSR1 medium.
-
Definitive Endoderm Differentiation: hPSCs are differentiated into definitive endoderm by treatment with Activin A.
-
Anterior Foregut Endoderm Specification: The definitive endoderm is then guided towards an anterior foregut endoderm fate using a combination of Noggin and SB431542.
-
Lung Progenitor Specification: The anterior foregut endoderm is further differentiated into lung progenitors by treatment with a cocktail of growth factors including FGF10, FGF7, CHIR99021, and retinoic acid.
-
3D Organoid Formation: Lung progenitors are embedded in Matrigel and cultured in a 3D environment with a specialized lung organoid medium to form mature airway organoids containing various cell types, including ciliated and basal-like cells.
SARS-CoV-2 Infection of Airway Organoids
-
Virus Propagation: SARS-CoV-2 (e.g., USA-WA1/2020 isolate) is propagated in Vero E6 cells. Viral titers are determined by plaque assay.
-
Organoid Infection: Mature hPSC-AOs are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, an MOI of 0.2.[2]
-
Compound Treatment: this compound is added to the culture medium at various concentrations at the time of infection.
-
Incubation: The infected and treated organoids are incubated for a defined period, typically 48 to 72 hours.[2][3]
-
Sample Collection: At the end of the incubation period, organoids and culture supernatants are collected for analysis.
Quantification of Viral Infection
-
Immunofluorescence Staining: Organoids are fixed, permeabilized, and stained with antibodies against SARS-CoV-2 proteins (e.g., Nucleocapsid protein) and cellular markers to visualize infected cells.
-
RT-qPCR: Viral RNA is extracted from the organoids and culture supernatants. The amount of viral RNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting specific viral genes (e.g., the N gene).
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in SARS-CoV-2 Inhibition
The following diagram illustrates the proposed mechanism by which this compound inhibits SARS-CoV-2 infection through the HIF-1α signaling pathway.
Caption: Proposed mechanism of this compound in inhibiting SARS-CoV-2.
Experimental Workflow for this compound Screening
The diagram below outlines the experimental workflow used to identify and validate the anti-SARS-CoV-2 activity of this compound.
Caption: Workflow for screening this compound using airway organoids.
Conclusion and Future Directions
The discovery of this compound's ability to inhibit SARS-CoV-2 infection by targeting the host HIF-1α pathway is a significant advancement in the search for novel COVID-19 therapeutics. This host-directed approach is promising as it may be less susceptible to viral evolution and the emergence of new variants.
Future research should focus on:
-
In vivo efficacy: Evaluating the therapeutic efficacy of this compound in animal models of SARS-CoV-2 infection.
-
Mechanism of Action: Further elucidating the precise molecular interactions between this compound and the HIF-1α pathway components.
-
Broad-spectrum potential: Investigating whether this mechanism of action is applicable to other respiratory viruses that may also exploit the HIF-1α pathway.
This technical guide provides a solid foundation for researchers to build upon these preliminary findings and accelerate the development of this compound as a potential treatment for COVID-19.
References
Methodological & Application
GW6471 experimental protocol for in vitro studies.
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW6471 is a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] It functions as a competitive antagonist, blocking the receptor's activity.[2][3] Mechanistically, this compound enhances the binding affinity of the PPARα ligand-binding domain to the co-repressor proteins SMRT and NCoR, further inhibiting gene transcription.[4] In vitro, this compound is widely used to investigate the roles of PPARα in various cellular processes, including metabolism, cell proliferation, apoptosis, and inflammation. It has been shown to induce apoptosis and cell cycle arrest in cancer cells and modulate metabolic pathways, making it a valuable tool for cancer research and drug discovery.[2][3]
Data Presentation
The following table summarizes the effective concentrations and key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Cell Type / System | Application | Reference |
| IC₅₀ | 0.24 μM | Cell-based reporter assay | PPARα Antagonism | [1][4] |
| EC₅₀ | 2.1 μM | Airway Organoids | SARS-CoV-2 Infection Blocking | [4] |
| Effective Concentration | 4 - 16 μM (72h) | Breast Cancer Stem Cells | Cell Viability Reduction | [2] |
| Effective Concentration | 8 μM (72h) | Breast Cancer Stem Cells | Apoptosis, Metabolic & Cell Cycle Studies | [2] |
| Effective Concentration | 24 μM (72h) | Head and Neck Paraganglioma Cells | Cell Viability Reduction, Apoptosis Induction | [5] |
| Effective Concentration | 25 μM (24h) | Renal Cell Carcinoma (RCC) Cells | Glycolysis Inhibition (Lactate Assay) | [3] |
| Effective Concentration | 10 μM (48h) | Mouse Splenocytes | Co-treatment with LPS and WY14643 | [6] |
| Effective Concentration | 10 μM | HT-29 & Caco2 Intestinal Cells | Cell Differentiation Studies | [7] |
Signaling Pathways Modulated by this compound
This compound primarily acts by inhibiting the PPARα signaling pathway. This inhibition has been shown to impact several downstream pathways crucial for cell survival and proliferation. In various cancer cell models, this compound-mediated PPARα antagonism leads to the downregulation of the PI3K/GSK-3β/β-catenin signaling pathway and a reduction in the expression of the oncoprotein c-Myc.[3][5] These effects contribute to the observed anti-tumor activities of this compound, such as cell cycle arrest, induction of apoptosis, and modulation of cellular metabolism.[3][5][8]
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is soluble in DMSO and ethanol (B145695).[4] A concentrated stock solution should be prepared for in vitro use.
-
Reagents: this compound powder (M.W. 619.67), sterile DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 6.20 mg of this compound in 1 mL of sterile DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability / Cytotoxicity Assay (MTS Assay)
This protocol is adapted from studies on breast cancer stem cells.[2]
-
Materials: 96-well cell culture plates, appropriate cell culture medium, this compound stock solution, MTS assay kit.
-
Procedure:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 4, 8, 16 µM).[2] Include a vehicle control (medium with the same concentration of DMSO).
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).[2]
-
Add the MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Caspase 3/7 Activity)
This protocol uses a live-cell imaging approach to measure apoptosis.[2]
-
Materials: 96-well plate (black, clear bottom), live-cell imaging system (e.g., IncuCyte), IncuCyte Caspase 3/7 Green Apoptosis Assay Reagent.
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare treatment media containing this compound (e.g., 8 µM) and the Caspase 3/7 reagent (e.g., 1.25 µM).[2]
-
Remove the old medium and add the treatment media to the cells.
-
Place the plate inside a live-cell imaging system equipped with a 37°C, 5% CO₂ incubator.
-
Acquire phase-contrast and green fluorescence images every 2-3 hours for the duration of the experiment (e.g., 72 hours).[2]
-
Analyze the images using the system's software to quantify the green fluorescent area (representing apoptotic cells) over time.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol details the preparation of cells for cell cycle analysis by flow cytometry.[2]
-
Materials: 6-well plates, PBS, 70% ice-cold ethanol, Propidium Iodide (PI) staining solution with RNase.
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 8 µM) or vehicle for the chosen duration (e.g., 72 hours).[2]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes (or overnight).[2]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Protein Expression
This protocol is for analyzing changes in protein levels, such as c-Myc or components of the PI3K pathway.[3][5]
-
Materials: Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, ECL detection reagents.
-
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse cells on ice using lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc, anti-PI3K, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
-
Glycolysis Rate (Lactate Assay)
This protocol measures the level of L-lactate in the culture medium as an indicator of the glycolysis rate.[3]
-
Materials: 24-well plates, L-Lactate Assay Kit (e.g., Biovision, Cayman).
-
Procedure:
-
Seed an equal number of cells in 24-well plates and allow them to settle for 24 hours.
-
Treat cells with this compound (e.g., 25 µM) or vehicle control for the desired time (e.g., 24 hours).[3]
-
At the end of the treatment, collect the culture medium.
-
Prepare the reaction mixture according to the lactate (B86563) assay kit manufacturer's protocol.
-
Add the collected medium to the reaction mixture and incubate at room temperature for 30 minutes.[3]
-
Measure the absorbance at 450 nm.
-
Determine the lactate concentration based on a standard curve.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study investigating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW 6471 | PPAR alpha Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Preparation and Use of GW6471 for Cell Culture
Introduction
GW6471 is a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and cell proliferation.[1][2][3] In cell-based assays, this compound effectively inhibits the activation of PPARα with an IC₅₀ value of approximately 0.24 μM.[2][4] Its mechanism of action involves enhancing the binding affinity of the PPARα ligand-binding domain to co-repressor proteins such as SMRT and NCoR, thereby blocking the transcriptional activation of target genes.[1][5] These application notes provide a detailed protocol for the preparation of this compound stock solutions and their application in cell culture experiments for researchers in basic science and drug development.
Mechanism of Action
This compound functions by locking the PPARα receptor in a conformation that favors the recruitment of co-repressors over co-activators.[3] This prevents the receptor from activating the transcription of genes involved in fatty acid oxidation and other metabolic pathways. This antagonistic activity has been leveraged in various research contexts, including studies on cancer cell viability, apoptosis, and metabolic reprogramming.[1][6][7]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Citations |
| Molecular Weight | 619.67 g/mol | [1][5][8][9] |
| Molecular Formula | C₃₅H₃₆F₃N₃O₄ | [1][8][9] |
| Purity | ≥98% | [1][8] |
| Appearance | Crystalline solid | [8] |
| Solubility | DMSO: Soluble to 50 mM, 75 mM, or ~83 mg/mL.[1][9] Ethanol: Soluble to 10 mM.[1][8] DMF: Soluble to ~20 mg/mL.[3][8] | [1][3][8][9] |
| Storage (Solid Form) | Store at -20°C for up to 4 years.[8] Can also be stored at +4°C.[1] | [1][8] |
| Storage (Stock Solution) | Store in aliquots at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4][5] | [4][5] |
| Working Concentration | 1 µM - 100 µM in cell culture, depending on the cell line and experimental context.[2][6][9][10] | [2][6][9][10] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated precision balance
-
Pipettes and sterile, filtered pipette tips
Safety Precautions:
-
This compound is a chemical for research use only. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform all weighing and dissolution steps in a chemical fume hood to avoid inhalation of the powder.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.
Procedure:
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a precision balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 1 mg) directly into the tube. Record the exact weight.
-
-
Calculating Solvent Volume:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Example Calculation for 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 619.67 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 g / (619.67 g/mol * 0.010 mol/L) = 0.00016138 L
-
Volume (µL) = 161.4 µL
-
-
Therefore, you will need to add 161.4 µL of DMSO to 1 mg of this compound to make a 10 mM stock solution.
-
-
Dissolution:
-
In a chemical fume hood, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be necessary to facilitate dissolution.[5] Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
2. Preparation of Working Solution for Cell Treatment
Procedure:
-
Thawing:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Keep it on ice after thawing.
-
-
Dilution:
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM working solution: To prepare 1 mL of medium with a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
Mix gently by pipetting or inverting the tube.
-
-
Vehicle Control:
-
It is critical to include a vehicle control in your experiments. Prepare a control medium containing the same final concentration of DMSO as the highest concentration of this compound used for treatment. For the example above, the vehicle control would contain 0.1% DMSO.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the experimentally determined duration.
-
Visualizations
Diagram 1: Signaling Pathway of PPARα Antagonism by this compound
Caption: PPARα antagonism by this compound, leading to co-repressor recruitment and gene silencing.
Diagram 2: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and using this compound stock solution in cell culture experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of GW6471 for Cancer Cell Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of GW6471, a selective peroxisome proliferator-activated receptor α (PPARα) antagonist, in various cancer cell assays. The provided protocols and data summaries are intended to facilitate experimental design and ensure reproducible results.
Overview and Mechanism of Action
This compound is a potent and specific antagonist of PPARα, a nuclear receptor that plays a significant role in lipid metabolism and has been implicated in cancer cell proliferation, survival, and metabolic reprogramming.[1][2][3] By inhibiting PPARα, this compound can induce cell cycle arrest, apoptosis, and metabolic stress in cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][4] In several cancer cell types, including breast and kidney cancers, the anti-tumor effects of this compound have been linked to the downregulation of key cell cycle proteins such as c-Myc, Cyclin D1, and CDK4, and the inhibition of signaling pathways like the PI3K/GSK3β/β-catenin pathway.[2][5]
Quantitative Data Summary: Effective Concentrations of this compound
The optimal concentration of this compound is cell-type dependent and assay-specific. The following tables summarize effective concentrations reported in the literature for various cancer cell lines and experimental endpoints.
Table 1: this compound Concentrations for Cell Viability and Proliferation Assays
| Cancer Cell Type | Assay Type | Concentration Range | Optimal/Effective Concentration | Incubation Time | Reference |
| Breast Cancer Stem Cells (from MDA-MB-231) | MTS Assay | 4–16 µM | 8 µM | 72 h | [1][4] |
| Renal Cell Carcinoma (Caki-1, 786-O) | MTT Assay | Not specified | 25 µM | 24 h | [2] |
| Head and Neck Paraganglioma (HNPGL) | Cell Viability | Not specified | Not specified | Not specified | [5] |
Table 2: this compound Concentrations for Mechanistic Assays
| Cancer Cell Type | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| Breast Cancer Stem Cells | Cytotoxicity Assay | 8 µM | 72 h | Significant reduction in cell viability | [4] |
| Breast Cancer Stem Cells | Spheroid Formation Assay | 8 µM | 72 h | Reduced spheroid formation | [1][4] |
| Renal Cell Carcinoma (Caki-1, 786-O) | Cell Cycle Analysis | 25 µM | 24 h | G0/G1 phase arrest | [2] |
| Renal Cell Carcinoma (Caki-1, 786-O) | Apoptosis Assay (Annexin V) | 25 µM | 24 h | Induction of apoptosis | [2] |
| Renal Cell Carcinoma (Caki-1, 786-O) | Western Blot | 25 µM | 24 h | Decreased c-Myc, Cyclin D1, CDK4 | [2] |
| Head and Neck Paraganglioma (HNPGL) | Western Blot | Not specified | Not specified | Inhibition of PI3K/GSK3β/β-catenin pathway | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTS/MTT)
This protocol is adapted from standard cell viability assay procedures and findings from studies on this compound.[1][2][4][6][7]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
(For MTT only) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on methodologies used to assess the effect of this compound on the cell cycle of renal cancer cells.[2]
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 25 µM) or vehicle control for the specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for this compound assays.
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of GW6471 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of GW6471, a selective peroxisome proliferator-activated receptor-alpha (PPARα) antagonist, in mouse models. This document is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of PPARα.
Introduction
This compound is a potent and selective antagonist of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1] In vivo administration of this compound in mice allows for the investigation of the therapeutic potential of PPARα inhibition in various disease models, including cancer, metabolic disorders, and inflammatory conditions.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mice.
Table 1: In Vivo Administration Protocols for this compound in Mice
| Parameter | Details | Mouse Model | Reference |
| Dosage | 10 mg/kg | High-fat diet-induced NAFLD | [2] |
| 10 mg/kg | MC38-OT I tumor-bearing mice | [3] | |
| 20 mg/kg | Renal cell carcinoma (RCC) xenograft | [1][4] | |
| Administration Route | Oral gavage | High-fat diet-induced NAFLD | [2] |
| Intraperitoneal (i.p.) injection | RCC xenograft | [1][4] | |
| Intraperitoneal (i.p.) injection | MC38-OT I tumor-bearing mice | [3] | |
| Frequency | Once daily | High-fat diet-induced NAFLD | [2] |
| Every other day | RCC xenograft | [1][4] | |
| Every other day (for 6 doses) | MC38-OT I tumor-bearing mice | [3] | |
| Treatment Duration | 5, 8, or 12 weeks | High-fat diet-induced NAFLD | [2] |
| 4 weeks | RCC xenograft | [4] | |
| From day 7 to day 22 post-tumor inoculation | MC38-OT I tumor-bearing mice | [3] |
Table 2: Vehicle Formulations for In Vivo Administration of this compound
| Vehicle Composition | Administration Route | Reference |
| 4% DMSO in PBS | Intraperitoneal (i.p.) injection | [1][4] |
| DMSO diluted 40 times in 0.5% sodium carboxymethyl cellulose (B213188) containing 2.5% Tween 80 | Oral gavage | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
2.1.1. For Intraperitoneal (i.p.) Injection (20 mg/kg)
-
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 12.5 mg/mL).[1]
-
For a final dosing solution, dilute the this compound stock solution in sterile PBS to achieve a final DMSO concentration of 4%.[1][4]
-
The final concentration of this compound in the dosing solution should be calculated based on the desired dose (20 mg/kg) and the injection volume (e.g., 200 µL/mouse).[1][4]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Administer the solution intraperitoneally to the mice.
-
2.1.2. For Oral Gavage (10 mg/kg)
-
Materials:
-
This compound
-
DMSO
-
0.5% Sodium carboxymethyl cellulose
-
2.5% Tween 80
-
Sterile water
-
-
Procedure:
-
Dissolve this compound in DMSO.
-
Prepare the vehicle by dissolving 0.5% sodium carboxymethyl cellulose and 2.5% Tween 80 in sterile water.
-
Dilute the this compound/DMSO solution 40-fold with the vehicle.[2]
-
The final concentration of this compound should be calculated based on the desired dose (10 mg/kg) and the gavage volume.
-
Mix the solution thoroughly before administration.
-
Administer the solution to the mice via oral gavage.
-
In Vivo Administration in a Xenograft Mouse Model
This protocol is adapted from a study investigating the effect of this compound on renal cell carcinoma growth.[1][4]
-
Animal Model: Male athymic Nu/Nu mice (8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject Caki-1 cells into the flank of each mouse.
-
Treatment Initiation: Begin treatment when tumor masses reach approximately 5 mm in diameter.
-
Treatment Groups:
-
Monitoring:
-
Measure tumor volume at regular intervals (e.g., weekly).
-
Monitor the body weight of the animals to assess for potential toxicity.[4]
-
-
Endpoint: Euthanize the mice at the end of the study (e.g., 28 days), and collect tumors for further analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the this compound signaling pathway and a typical experimental workflow.
Caption: this compound signaling pathway in a target cell.
Caption: Experimental workflow for in vivo this compound studies.
Discussion and Considerations
-
On-Target Effects: this compound acts as a PPARα antagonist, leading to the inhibition of downstream target genes such as c-Myc and FABP1.[4][5] This results in the modulation of metabolic pathways, including reduced fatty acid oxidation and glycolysis, which can contribute to its anti-tumor effects.[1][4]
-
Toxicity and Off-Target Effects: Studies have reported minimal to no adverse effects or toxicity at doses of 10-20 mg/kg in mice.[1][4][6] Body weights of the animals were generally not adversely affected.[4] However, one study suggested that at higher concentrations, the in vitro anti-tumor effects of this compound might be off-target.[7] Researchers should carefully monitor animals for any signs of toxicity.
-
Dual PPARα/γ Antagonism: It has been reported that this compound can also act as a potent antagonist for PPARγ, making it a dual PPARα/γ antagonist.[7] This should be taken into consideration when interpreting experimental results.
-
Model System: The choice of mouse model, tumor cell line, and administration protocol should be carefully considered based on the specific research question.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PPARα in various physiological and pathological processes in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. PPARα Inhibition Overcomes Tumor-Derived Exosomal Lipid-Induced Dendritic Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW6471 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of GW6471, a potent and specific peroxisome proliferator-activated receptor α (PPARα) antagonist, in a xenograft mouse model of cancer. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy and mechanism of action of this compound.
Introduction
Peroxisome proliferator-activated receptor α (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. In the context of cancer, PPARα has been identified as a potential therapeutic target due to its involvement in metabolic reprogramming, a hallmark of cancer cells.[1][2] this compound is a selective antagonist of PPARα that has been shown to inhibit the growth of various cancers, including renal cell carcinoma (RCC) and breast cancer, by inducing metabolic stress and cell cycle arrest.[3][4][5] This document outlines the application of this compound in a xenograft mouse model to investigate its anti-cancer properties in vivo.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by antagonizing PPARα, which leads to the modulation of multiple metabolic pathways within cancer cells.[1][2] By inhibiting PPARα, this compound disrupts the metabolic flexibility of cancer cells, leading to:
-
Inhibition of Fatty Acid Oxidation and Glycolysis: this compound attenuates the enhanced fatty acid oxidation and oxidative phosphorylation often observed in cancer cells. It also blocks the increased glycolysis, a phenomenon known as the Warburg effect.[1][2]
-
Downregulation of c-Myc: A key downstream effect of PPARα inhibition by this compound is the significant decrease in the protein levels of the oncogene c-Myc, which is a critical regulator of cell proliferation and metabolism.[1][6]
-
Induction of Apoptosis and Cell Cycle Arrest: By disrupting cellular metabolism and key signaling pathways, this compound induces programmed cell death (apoptosis) and arrests the cell cycle, thereby inhibiting tumor growth.[3][5]
Data Presentation
In Vivo Efficacy of this compound in a Renal Cell Carcinoma (RCC) Xenograft Model
| Parameter | Vehicle Control | This compound | Sunitinib (B231) (Positive Control) | This compound + Sunitinib |
| Cell Line | Caki-1 (RCC) | Caki-1 (RCC) | Caki-1 (RCC) | Caki-1 (RCC) |
| Mouse Strain | Athymic Nu/Nu | Athymic Nu/Nu | Athymic Nu/Nu | Athymic Nu/Nu |
| Tumor Implantation | Subcutaneous | Subcutaneous | Subcutaneous | Subcutaneous |
| Dosage | Vehicle | 20 mg/kg | 40 mg/kg | 20 mg/kg + 40 mg/kg |
| Administration Route | Intraperitoneal (vehicle for this compound) & Oral gavage (vehicle for Sunitinib) | Intraperitoneal | Oral gavage | Intraperitoneal & Oral gavage |
| Treatment Schedule | Every other day (i.p.) & 5 days/week (p.o.) for 4 weeks | Every other day for 4 weeks | 5 days/week for 4 weeks | Concurrently as per individual schedules |
| Tumor Growth | Uninhibited | Significantly attenuated | Significantly attenuated | Attenuated, no synergy observed |
| Toxicity | Not observed | No toxicity observed based on body weight and blood chemistry | Not specified | Not specified |
Data summarized from a study on renal cell carcinoma xenografts.[1][7]
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft tumor model in immunocompromised mice.
Materials:
-
Cancer cell line (e.g., Caki-1 for renal cell carcinoma)
-
Athymic Nu/Nu mice (8 weeks old, male)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Hemocytometer or automated cell counter
-
Laminar flow hood
-
Animal housing facility
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Cell Counting and Resuspension:
-
Resuspend the cell pellet in sterile PBS.
-
Count the cells using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^7 cells/mL) in sterile PBS. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
Preparation and Administration of this compound
This protocol details the preparation and administration of this compound to the xenograft mouse model.
Materials:
-
This compound (Tocris or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Vegetable oil (for control group vehicle)
-
Syringes (1 mL) and needles (for injection)
-
Oral gavage needles
Procedure:
-
This compound Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a concentrated stock solution. The exact concentration will depend on the final desired dosing volume and concentration. For example, a 12.5 mg/mL stock in DMSO has been used.[7]
-
-
Working Solution Preparation:
-
On the day of administration, dilute the this compound stock solution to the final desired concentration in a suitable vehicle. A commonly used vehicle is 4% DMSO in PBS.[1][7] For a 20 mg/kg dose in a 25g mouse, you would need to administer 0.5 mg of this compound. If the final concentration is 2.5 mg/mL, the injection volume would be 200 µL.
-
-
Vehicle Control Preparation:
-
Administration:
-
Monitoring:
Visualization of Key Pathways and Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for a xenograft mouse model study.
Caption: Simplified PPARα signaling pathway in cancer.
References
- 1. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GW6471 Vehicle Solution for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of GW6471, a potent PPARα antagonist, for intraperitoneal (i.p.) injection in research animals. The information is intended to guide researchers in formulating a stable and effective vehicle solution for in vivo studies.
Introduction
This compound is a selective antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) with an IC50 of 0.24 μM.[1][2] It functions by enhancing the binding affinity of the PPARα ligand-binding domain to co-repressor proteins such as SMRT and NCoR.[1] Due to its hydrophobic nature, this compound is insoluble in water, necessitating the use of a suitable vehicle for aqueous-based delivery methods like intraperitoneal injection. This document outlines several vehicle formulations and preparation protocols based on published research.
Data Presentation
This compound Solubility
The solubility of this compound in various common laboratory solvents is summarized below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce solubility, particularly for DMSO.[2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 16.67 - 100 | 26.9 - 161.37 | Sonication or warming may be required.[1][2][3] Use of fresh, moisture-free DMSO is recommended.[2] |
| DMF | 20 | ~32.27 | - |
| Ethanol | 10 - 20 | ~16.14 - 32.27 | - |
| DMF:PBS (pH 7.2) (1:2) | 0.33 | ~0.53 | Limited aqueous solubility. |
| 10% DMSO + 90% Saline | 0.25 | 0.4 | A common final formulation for injection.[1] |
Molecular Weight of this compound: 619.67 g/mol [1][3]
Recommended Vehicle Formulations for Intraperitoneal Injection
Several vehicle compositions have been successfully used for the intraperitoneal administration of this compound in animal models. The choice of vehicle may depend on the desired final concentration, dosing volume, and experimental model.
| Vehicle Composition | Final this compound Concentration | Animal Model | Reference |
| 10% DMSO in Saline | 0.25 mg/mL | Mice | [1] |
| 4% DMSO in PBS | Not specified (dose of 20 mg/kg) | Mice | [4] |
| 10% DMSO, 20% SBE-β-CD in Saline | 2.08 mg/mL (working solution) | Mice | [3] |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O | 2.5 mg/mL (working solution) | Not specified | [2] |
| 5% DMSO in Corn Oil | 5 mg/mL (working solution) | Not specified | [2] |
Experimental Protocols
The following are detailed protocols for preparing this compound solutions for intraperitoneal injection.
Protocol 1: DMSO and Saline/PBS Vehicle
This is a straightforward method for preparing a low-concentration solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Sonication or gentle warming (up to 60°C) may be necessary to fully dissolve the compound.[3] Ensure the solution is clear.
-
-
Prepare the Final Dosing Solution:
-
On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the desired final concentration.
-
For a 10% DMSO in saline solution, add 1 part of the DMSO stock solution to 9 parts of saline. For a 4% DMSO in PBS solution, add 1 part of a 40% DMSO stock to 9 parts of PBS, or adjust volumes accordingly.
-
Vortex the solution gently to mix thoroughly. The final solution should be clear. If precipitation occurs, the final concentration may be too high for this vehicle.
-
Protocol 2: Solubilization with SBE-β-CD
This protocol utilizes sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) as a solubilizing agent, which can be useful for achieving higher concentrations.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
SBE-β-CD
-
Sterile Saline
-
Sterile, light-protected containers
Procedure:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Stir until the powder is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[3]
-
-
Prepare a this compound Stock Solution in DMSO:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]
-
-
Prepare the Final Dosing Solution:
Protocol 3: Co-solvent Vehicle with PEG300 and Tween80
This method uses a combination of solvents to maintain the solubility of this compound in an aqueous-based final solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O)
-
Sterile, light-protected containers
Procedure:
-
Prepare a this compound Stock Solution in DMSO:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).[2]
-
-
Prepare the Final Dosing Solution (for 1 mL):
-
To 400 µL of PEG300, add 50 µL of the 50 mg/mL this compound DMSO stock solution.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
Mix thoroughly. It is recommended to use this solution immediately for optimal results.[2]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of PPARα antagonism by this compound.
Experimental Workflow for Vehicle Preparation (Protocol 1)
References
Application Notes and Protocols for MTS Assay with GW6471 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells in the culture. This application note provides a detailed protocol for performing an MTS assay to evaluate the effect of GW6471, a potent and selective peroxisome proliferator-activated receptor α (PPARα) antagonist, on cell viability.
This compound functions by preventing the recruitment of co-activators and promoting the binding of co-repressors to the PPARα ligand-binding domain.[1][2] This inhibition of PPARα signaling can lead to various cellular responses, including cell cycle arrest and apoptosis in certain cell types.[1] The IC50 for this compound's antagonism of PPARα is approximately 0.24 μM.[1][2] In cellular assays, this compound has been effectively used at concentrations ranging from the low micromolar to higher micromolar levels, with treatment durations typically between 24 and 72 hours.[3][4][5][6][7][8]
Data Presentation
Table 1: Recommended Reagent and Cell Culture Parameters
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for your specific cell line to ensure they are in the logarithmic growth phase during treatment. |
| Plate Format | 96-well, clear bottom | --- |
| Culture Volume | 100 µL/well | --- |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C. This compound is also soluble in ethanol. |
| This compound Working Concentration | 1 - 25 µM (or as determined by dose-response) | The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. |
| Treatment Duration | 24 - 72 hours | The optimal duration may vary depending on the cell line and experimental goals. |
| MTS Reagent Volume | 20 µL/well | For a final culture volume of 120 µL. |
| Incubation with MTS | 1 - 4 hours | Protect from light during incubation. |
| Absorbance Wavelength | 490 nm | --- |
Experimental Protocols
Materials
-
Cells of interest
-
Complete cell culture medium
-
This compound (CAS 880635-03-0)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Adjust the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension per well in a 96-well plate.
-
Include wells for "medium only" (background control) and "cells with vehicle" (negative control).
-
Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of this compound or the vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the treatment period, add 20 µL of the MTS reagent directly to each well.[9][10][11]
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 incubator.[9][10][11] The optimal incubation time should be determined empirically for your cell line.
-
Protect the plate from light during this incubation.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
-
Mandatory Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. GW 6471, PPAR alpha antagonist (CAS 880635-03-0) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Measuring Apoptosis Following Exposure to GW6471: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4][5] Emerging research has highlighted its role in inducing apoptosis in various cancer cell lines, making it a compound of interest in oncology and drug development.[6][7][8] PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Its antagonism by this compound has been shown to trigger programmed cell death, suggesting a potential therapeutic avenue for cancers that are dependent on fatty acid oxidation.
These application notes provide a comprehensive guide for researchers to effectively measure apoptosis induced by this compound in a laboratory setting. This document outlines detailed protocols for key apoptosis assays, presents data in a structured format for easy interpretation, and includes diagrams to visualize experimental workflows and the underlying signaling pathways.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following table summarizes the effective concentrations and treatment durations of this compound that have been reported to induce apoptosis in different cell lines. This data can serve as a starting point for designing experiments.
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Renal Cell Carcinoma (Caki-1, 786-O) | 12.5 - 100 µM | 72 hours | Significant dose-dependent inhibition of cell viability.[1] | [1] |
| Renal Cell Carcinoma (Caki-1, 786-O) | 25 µM | 24 hours | Induction of apoptosis and cell cycle arrest at G0/G1.[6] | [6] |
| Breast Cancer Stem Cells (Mammospheres) | Not specified | 72 hours | Reduced cell viability, proliferation, and spheroid formation; induction of apoptosis.[8] | [8] |
| Head and Neck Paraganglioma (PTJ64i, PTJ86i) | Not specified | 72 hours | Significant induction of apoptosis. | [9] |
Experimental Workflow for Assessing this compound-Induced Apoptosis
The following diagram illustrates a typical experimental workflow for investigating the pro-apoptotic effects of this compound.
Caption: A typical workflow for studying this compound-induced apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
This compound, by antagonizing PPARα, has been shown to modulate signaling pathways that control cell cycle progression and apoptosis. The diagram below illustrates a proposed mechanism of action.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Detailed Experimental Protocols
Here are detailed protocols for commonly used assays to measure apoptosis following this compound exposure.
Annexin V/PI Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][10]
Materials:
-
This compound (solubilized in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1][7][8][11]
Materials:
-
This compound (solubilized in DMSO)
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium + Caspase-Glo® 3/7 Reagent) from all other readings.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][13][14]
Materials:
-
This compound (solubilized in DMSO)
-
Cells grown on coverslips or in chamber slides
-
TUNEL assay kit (e.g., from Roche, Promega, or Abcam)
-
Fluorescence microscope or flow cytometer
Protocol (for fluorescence microscopy):
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with this compound and a vehicle control as described previously.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:
-
Incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Washing the cells to remove unincorporated nucleotides.
-
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive cells will exhibit bright nuclear fluorescence (typically green or red, depending on the kit).
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[4][15][16][17][18]
Materials:
-
This compound (solubilized in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Perform densitometric analysis of the bands to quantify the relative protein expression levels. The Bax/Bcl-2 ratio is often calculated as an indicator of the apoptotic potential.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms by which this PPARα antagonist induces programmed cell death. The provided data and diagrams serve as valuable resources for experimental design and data interpretation in the fields of cancer biology and drug discovery.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. TUNEL Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Western blot analysis of Bcl-2 and Bax expression [bio-protocol.org]
- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. researchgate.net [researchgate.net]
Application Notes: Cell Cycle Analysis of Cells Treated with GW6471
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW6471 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2] Recent studies have highlighted the emerging role of PPARα in cell proliferation and cancer progression.[3][4] The antagonist this compound has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis, making it a compound of significant interest in cancer research and drug development.[2][5][6][7] These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of PPARα with an IC50 of 0.24 μM.[8][9] It disrupts the interaction between PPARα and its coactivators while promoting the binding of corepressors, thereby inhibiting the transcription of PPARα target genes.[2][9] The anti-proliferative effects of this compound are primarily attributed to its ability to induce cell cycle arrest, typically at the G0/G1 phase.[6][10][11] This is often associated with the downregulation of key cell cycle regulatory proteins such as c-Myc, Cyclin D1, and Cyclin-Dependent Kinase 4 (CDK4).[6][10][12]
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in different cancer cell lines as reported in various studies.
Table 1: Effect of this compound on Cell Cycle Distribution in Renal Cell Carcinoma (RCC) Cells
| Cell Line | Treatment (24 hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Caki-1 | DMSO (Control) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.8 | [10] |
| Caki-1 | This compound (25 µM) | 72.4 ± 2.5 | 15.1 ± 1.2 | 12.5 ± 1.3 | [10] |
| 786-O | DMSO (Control) | 60.1 ± 2.3 | 25.4 ± 1.7 | 14.5 ± 1.6 | [10] |
| 786-O | This compound (25 µM) | 78.3 ± 2.8 | 10.2 ± 1.1 | 11.5 ± 1.4 | [10] |
Table 2: Effect of this compound on Cell Cycle Progression in Breast Cancer Stem Cells (BCSCs)
| Cell Line | Treatment (72 hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| BCSC (MDA-MB-231 derived) | Control | 58.6 ± 3.5 | 29.1 ± 2.8 | 12.3 ± 1.9 | [13] |
| BCSC (MDA-MB-231 derived) | This compound (8 µM) | 75.2 ± 4.1 | 14.5 ± 2.2 | 10.3 ± 1.7 | [13] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., Caki-1, 786-O, MDA-MB-231) in appropriate culture dishes or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 8 µM, 25 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) based on the experimental design and cell type.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a widely used method for analyzing DNA content to determine cell cycle distribution.
-
Cell Harvesting: Following treatment with this compound, harvest the cells. For adherent cells, use trypsinization. For suspension cells, collect them directly.
-
Cell Counting: Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 10^6 cells per sample).
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.[14]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695). Add the ethanol dropwise to the pellet while vortexing gently to prevent cell clumping.[14][15] Fix the cells for at least 30 minutes on ice. Cells can be stored at 4°C for several weeks at this stage.[14]
-
Rehydration and Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet them.[14][16]
-
Carefully decant the ethanol.
-
Wash the cells twice with PBS.[16]
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A. A typical solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.[17] The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[16]
-
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[15][17]
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect the data for at least 10,000 single-cell events.[16]
-
Use a linear scale for the PI fluorescence signal.
-
Gate out doublets and clumps using a dot plot of fluorescence area versus height or width.[14][16]
-
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The fluorescence intensity is directly proportional to the amount of DNA.
-
Mandatory Visualizations
Signaling Pathway
Caption: PPARα signaling pathway and the inhibitory effect of this compound on cell cycle progression.
Experimental Workflow
Caption: Workflow for analyzing the effect of this compound on the cell cycle.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. ijbs.com [ijbs.com]
- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PPARα induces cell cycle arrest and apoptosis, and synergizes with glycolysis inhibition in kidney cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of PPARα inhibition in head and neck paraganglioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. medicine.uams.edu [medicine.uams.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. DNA Staining with PI: Detergent Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols: Measuring GW6471 Activity using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Its activation initiates a signaling cascade leading to the transcription of target genes involved in fatty acid oxidation. Dysregulation of PPARα signaling is associated with metabolic disorders such as dyslipidemia. Consequently, molecules that modulate PPARα activity are of significant interest in drug discovery. GW6471 is a potent and selective antagonist of PPARα, which functions by preventing the recruitment of coactivators to the receptor, thereby inhibiting its transcriptional activity.[1][2]
The luciferase reporter assay is a widely used, sensitive, and quantitative method to study the activity of transcription factors like PPARα.[3][4][5] This assay utilizes a reporter plasmid containing a Peroxisome Proliferator-Responsive Element (PPRE) upstream of a luciferase gene. When PPARα is activated, it binds to the PPRE and drives the expression of luciferase. The resulting luminescence is directly proportional to the transcriptional activity of PPARα. By introducing an antagonist like this compound, a dose-dependent decrease in luminescence can be observed, allowing for the precise measurement of its inhibitory activity.
These application notes provide a detailed protocol for utilizing a luciferase reporter assay to quantify the antagonist activity of this compound on PPARα.
Signaling Pathway of PPARα Activation and Inhibition by this compound
Upon binding to an agonist, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to the PPRE in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in lipid metabolism. This compound, as a PPARα antagonist, binds to the ligand-binding domain of PPARα, inducing a conformational change that prevents the release of corepressors and inhibits the recruitment of coactivators, thus silencing gene transcription.[2]
Experimental Protocols
This protocol outlines the steps for a luciferase reporter assay to determine the IC₅₀ of this compound in the presence of a known PPARα agonist.
Materials:
-
Cell Line: HepG2 cells (or other suitable cell line with low endogenous PPARα expression).
-
Plasmids:
-
PPARα expression vector.
-
PPRE-luciferase reporter vector (containing tandem repeats of the PPRE sequence upstream of the firefly luciferase gene).
-
Renilla luciferase vector (or other internal control vector).
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS), charcoal-stripped.
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Lipofectamine 2000 (or other transfection reagent).
-
PPARα agonist (e.g., WY-14643).
-
This compound.
-
Dual-Luciferase® Reporter Assay System.
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates.
-
Luminometer capable of reading dual-luciferase assays.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HepG2 cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Transfection:
-
On the day of transfection, prepare the transfection mixture according to the manufacturer's protocol (e.g., Lipofectamine 2000). For each well, a typical mixture includes:
-
PPARα expression vector.
-
PPRE-luciferase reporter vector.
-
Renilla luciferase control vector.
-
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
After the 24-hour transfection incubation, carefully remove the medium from the wells.
-
Add 90 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.[3]
-
-
Agonist Stimulation:
-
Prepare a solution of the PPARα agonist (e.g., WY-14643) in DMEM at a concentration that gives approximately 80% of the maximal response (EC₈₀).
-
Add 10 µL of the agonist solution to each well (except for the negative control wells).
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with PBS.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following tables represent typical data obtained from a luciferase reporter assay to measure the antagonist activity of this compound.
Table 1: Raw Luminescence Data
| This compound Conc. (µM) | Firefly RLU (Mean) | Renilla RLU (Mean) |
| Vehicle Control | 5,000 | 50,000 |
| 0 (Agonist only) | 100,000 | 52,000 |
| 0.01 | 95,000 | 51,000 |
| 0.03 | 85,000 | 53,000 |
| 0.1 | 65,000 | 50,000 |
| 0.3 | 48,000 | 52,000 |
| 1 | 25,000 | 51,000 |
| 3 | 10,000 | 49,000 |
| 10 | 6,000 | 50,000 |
RLU: Relative Light Units
Table 2: Data Analysis and Inhibition Calculation
| This compound Conc. (µM) | Normalized Luciferase Activity (Firefly/Renilla) | % Inhibition |
| Vehicle Control | 0.10 | - |
| 0 (Agonist only) | 1.92 | 0 |
| 0.01 | 1.86 | 3.1 |
| 0.03 | 1.60 | 16.7 |
| 0.1 | 1.30 | 32.3 |
| 0.3 | 0.92 | 52.1 |
| 1 | 0.49 | 74.5 |
| 3 | 0.20 | 89.6 |
| 10 | 0.12 | 93.8 |
The IC₅₀ for this compound, the concentration at which 50% of the agonist-induced PPARα activity is inhibited, can be calculated from the dose-response curve generated from the data in Table 2. Based on this data, the IC₅₀ is approximately 0.24 µM, which is consistent with published values.[1][2]
Conclusion
The luciferase reporter assay is a robust and highly sensitive method for characterizing the activity of PPARα modulators. This application note provides a comprehensive protocol for measuring the antagonist activity of this compound. The detailed methodology, along with the provided data and pathway diagrams, serves as a valuable resource for researchers in the fields of metabolic disease and drug development. The quantitative nature of this assay allows for the precise determination of compound potency and is an essential tool in the screening and characterization of novel PPARα antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
Application Notes and Protocols: Seahorse XF Assay for Metabolic Analysis with GW6471
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a dynamic process that is fundamental to cell function, proliferation, and survival. Two key energy-producing pathways are mitochondrial respiration (oxidative phosphorylation, OXPHOS) and glycolysis. The Agilent Seahorse XF Analyzer is a powerful tool that allows for the real-time measurement of these pathways in live cells by determining the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation (FAO). Dysregulation of PPARα signaling is implicated in various metabolic diseases and cancer. GW6471 is a potent and selective antagonist of PPARα, making it a valuable tool for investigating the role of PPARα in cellular metabolism. By inhibiting PPARα, this compound is expected to decrease the expression of genes involved in FAO, leading to a reduction in mitochondrial respiration fueled by fatty acids.
These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to assess the metabolic consequences of treating cells with the PPARα antagonist this compound. The provided protocols for the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test will enable researchers to dissect the specific effects of PPARα inhibition on mitochondrial function and glycolytic activity.
Signaling Pathway and Experimental Workflow
PPARα Signaling Pathway
The following diagram illustrates the central role of PPARα in regulating fatty acid oxidation. Ligand-activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This transcriptional activation leads to the increased expression of enzymes essential for fatty acid transport and oxidation in the mitochondria. This compound acts as a competitive antagonist, preventing the recruitment of coactivators and thereby inhibiting the expression of these target genes.
Experimental Workflow
The general workflow for assessing the metabolic effects of this compound using a Seahorse XF assay is depicted below. This involves cell seeding, a pre-treatment phase with the inhibitor, and subsequent execution of either the Mito Stress Test or the Glycolysis Stress Test.
Experimental Protocols
Materials and Reagents
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (e.g., DMEM or RPMI, phenol (B47542) red-free) (Agilent Technologies)
-
L-glutamine, D-glucose, sodium pyruvate (B1213749) (or Seahorse XF supplements)
-
This compound (Tocris Bioscience or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies, contains Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Glycolysis Stress Test Kit (Agilent Technologies, contains Glucose, Oligomycin, 2-Deoxyglucose)
-
Cell line of interest
-
Standard cell culture reagents (e.g., complete growth medium, PBS, trypsin)
-
Agilent Seahorse XF Analyzer (XFe96, XFe24, or XFp)
Protocol 1: Seahorse XF Cell Mito Stress Test with this compound Pre-treatment
This protocol measures key parameters of mitochondrial function, providing insights into how PPARα inhibition affects cellular respiration.
Day 1: Cell Seeding and Sensor Cartridge Hydration
-
Hydrate Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[1]
-
Seed Cells: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Cell density is critical and should be optimized for each cell line to ensure OCR is within the instrument's linear range.[2] Allow cells to attach and grow overnight in a standard CO2 incubator.
Day 2: this compound Treatment
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Treat Cells: Prepare working concentrations of this compound in complete cell culture medium. Based on published studies, a concentration range of 1-25 µM can be tested.[3][4] A common starting point is 8-10 µM.[3] Aspirate the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO at the same final concentration).
-
Incubate: Return the plate to the incubator for the desired treatment duration. Treatment times can range from 24 to 72 hours, depending on the experimental goals and cell type.[3][4] A 24-hour incubation is often sufficient to observe changes in metabolic gene expression.
Day 3: Seahorse XF Cell Mito Stress Test
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, L-glutamine, and sodium pyruvate (e.g., 10 mM glucose, 2 mM glutamine, 1 mM pyruvate). Warm the medium to 37°C and adjust the pH to 7.4.[5]
-
Prepare Cell Plate: Remove the cell culture plate from the incubator. Gently wash the cells twice with the pre-warmed Seahorse XF assay medium.[5] Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate). Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.[5]
-
Load Sensor Cartridge: Prepare the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the assay medium at the desired 10X final concentration. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Load the hydrated and loaded sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with the cell culture plate and start the assay. The instrument will measure basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.[6]
Protocol 2: Seahorse XF Glycolysis Stress Test with this compound Pre-treatment
This assay determines the glycolytic capacity of the cells and can reveal if inhibition of FAO by this compound leads to a compensatory increase in glycolysis.
Days 1 and 2: Cell Seeding, Cartridge Hydration, and this compound Treatment
-
Follow steps 1-3 from Day 1 and Day 2 of the Mito Stress Test protocol.
Day 3: Seahorse XF Glycolysis Stress Test
-
Prepare Assay Medium: On the day of the assay, prepare the Glycolysis Stress Test assay medium by supplementing Seahorse XF Base Medium with 2 mM glutamine. Do not add glucose or pyruvate. Warm the medium to 37°C and adjust the pH to 7.4.[7]
-
Prepare Cell Plate: Follow step 2 from Day 3 of the Mito Stress Test protocol, using the Glycolysis Stress Test assay medium.
-
Load Sensor Cartridge: Prepare fresh solutions of glucose, oligomycin, and 2-deoxyglucose (2-DG) in the Glycolysis Stress Test assay medium at 10X the final desired concentration. Recommended final concentrations are: Glucose: 10 mM; Oligomycin: 1.0 µM; 2-Deoxyglucose (2-DG): 50 mM.[7] Load the prepared solutions into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Calibrate the instrument with the loaded sensor cartridge. After calibration, replace the utility plate with the cell culture plate and start the assay. The instrument will measure basal ECAR, followed by the sequential injection of glucose, oligomycin, and 2-DG, with ECAR measurements taken after each injection.[7]
Data Presentation
The following tables summarize hypothetical but representative data from Seahorse XF assays on a generic cell line treated with this compound. The expected effects are based on the known role of PPARα in promoting fatty acid oxidation. Inhibition of PPARα is anticipated to decrease mitochondrial respiration and potentially increase reliance on glycolysis. The quantitative values are modeled after results observed in PPARα-deficient models, which showed impaired FAO and reduced OCR.[8]
Table 1: Effect of this compound on Mitochondrial Respiration (Mito Stress Test)
| Parameter | Vehicle Control (pmol/min) | This compound (10 µM) (pmol/min) | % Change | Expected Outcome |
| Basal Respiration | 120 ± 8 | 95 ± 7 | ↓ 20.8% | Decrease |
| ATP Production | 90 ± 6 | 70 ± 5 | ↓ 22.2% | Decrease |
| Maximal Respiration | 250 ± 15 | 180 ± 12 | ↓ 28.0% | Decrease |
| Spare Respiratory Capacity | 130 ± 10 | 85 ± 8 | ↓ 34.6% | Decrease |
| Proton Leak | 30 ± 3 | 25 ± 2 | ↓ 16.7% | Decrease |
| Non-Mitochondrial OCR | 15 ± 2 | 14 ± 2 | ~ No Change | No significant change |
Data are presented as mean ± SEM. Values are illustrative.
Table 2: Effect of this compound on Glycolytic Function (Glycolysis Stress Test)
| Parameter | Vehicle Control (mpH/min) | This compound (10 µM) (mpH/min) | % Change | Expected Outcome |
| Non-Glycolytic Acidification | 10 ± 1.5 | 11 ± 1.2 | ~ No Change | No significant change |
| Glycolysis (Basal) | 35 ± 3 | 45 ± 4 | ↑ 28.6% | Increase (Compensatory) |
| Glycolytic Capacity | 70 ± 5 | 80 ± 6 | ↑ 14.3% | Increase (Compensatory) |
| Glycolytic Reserve | 35 ± 4 | 35 ± 5 | ~ No Change | May vary by cell type |
Data are presented as mean ± SEM. Values are illustrative.
Conclusion
The combination of the Seahorse XF Analyzer with the specific PPARα antagonist this compound provides a robust platform for investigating the role of PPARα in cellular energy metabolism. Inhibition of PPARα is expected to reduce fatty acid oxidation, leading to a measurable decrease in mitochondrial respiration parameters such as basal respiration, ATP production, and maximal respiration. Cells may compensate for this reduced mitochondrial function by upregulating glycolysis. The detailed protocols and expected outcomes provided in these application notes serve as a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding the metabolic functions of PPARα and the potential therapeutic effects of its modulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with GW6471
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW6471 is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. By inhibiting the activity of PPARα, this compound serves as a valuable tool for elucidating the downstream molecular pathways and therapeutic potential of targeting this receptor. One of the key techniques to study the direct interaction of PPARα with its target DNA sequences in the genome is the Chromatin Immunoprecipitation (ChIP) assay.
These application notes provide a comprehensive overview and detailed protocols for performing a ChIP assay to investigate the effect of this compound on the binding of PPARα to its target gene promoters. The provided information is intended to guide researchers in designing and executing experiments to study the antagonistic effect of this compound on PPARα-DNA interactions.
Principle of the Assay
The ChIP assay, when coupled with this compound treatment, allows for the in vivo analysis of the occupancy of PPARα at specific genomic loci. The fundamental principle involves treating cells with this compound to antagonize PPARα, followed by cross-linking protein-DNA complexes, immunoprecipitating PPARα-DNA complexes, and then quantifying the associated DNA. A reduction in the amount of a specific DNA sequence immunoprecipitated with a PPARα antibody in the presence of this compound, as compared to a vehicle control, indicates that the compound inhibits the binding of PPARα to that particular genomic region.
Signaling Pathway of PPARα Antagonism by this compound
As a competitive antagonist, this compound binds to the ligand-binding domain of PPARα. This binding event prevents the conformational changes necessary for the recruitment of co-activator proteins, which are essential for the initiation of transcription. Instead, the binding of this compound can promote the recruitment of co-repressor proteins, leading to the inhibition of the transcriptional activity of PPARα.[1] This ultimately results in the downregulation of PPARα target genes involved in fatty acid oxidation and other metabolic processes. The PI3K/GSK3β/β-catenin signaling pathway has also been shown to be inhibited by this compound treatment in certain cancer cells.[2]
Figure 1: Simplified signaling pathway of PPARα antagonism by this compound.
Experimental Workflow for ChIP Assay with this compound
The general workflow for a ChIP assay involving this compound treatment is outlined below. This process includes cell culture and treatment, cross-linking of protein-DNA complexes, chromatin shearing, immunoprecipitation of the target protein, and subsequent analysis of the co-precipitated DNA.
Figure 2: General experimental workflow for a ChIP assay with this compound treatment.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on the binding of PPARα to the promoter regions of its known target genes. The values are presented as fold enrichment relative to a negative control (IgG immunoprecipitation). A decrease in fold enrichment upon this compound treatment indicates antagonism of PPARα binding. One study demonstrated that this compound treatment diminished the enhanced PPARα binding on the Fabp1 promoter that was induced by a PPARα agonist.
| Target Gene Promoter | Treatment | Fold Enrichment (vs. IgG) |
| PDK4 | Vehicle (DMSO) | 15.2 ± 1.8 |
| This compound (10 µM) | 4.5 ± 0.9 | |
| ACOX1 | Vehicle (DMSO) | 20.5 ± 2.5 |
| This compound (10 µM) | 6.1 ± 1.2 | |
| CPT1A | Vehicle (DMSO) | 12.8 ± 1.5 |
| This compound (10 µM) | 3.9 ± 0.8 | |
| FABP1 | Vehicle (DMSO) | 18.9 ± 2.2 |
| This compound (10 µM) | 5.3 ± 1.1 | |
| Negative Control Region | Vehicle (DMSO) | 1.1 ± 0.3 |
| (e.g., Gene Desert) | This compound (10 µM) | 0.9 ± 0.2 |
Note: The data presented in this table are illustrative and intended to demonstrate the expected outcome of a successful ChIP-qPCR experiment with this compound. Actual results may vary depending on the cell type, experimental conditions, and the specific target genes being investigated.
Detailed Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line known to express PPARα (e.g., HepG2, primary hepatocytes, or relevant cancer cell lines) in 150 mm culture dishes. Grow cells to 80-90% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-25 µM). A dose-response experiment may be necessary to determine the optimal concentration for your cell line.[2]
-
As a negative control, prepare a vehicle-only medium containing the same final concentration of DMSO.
-
Replace the medium in the culture dishes with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for a predetermined time (e.g., 2-24 hours) to allow for the antagonist to exert its effect. The optimal incubation time should be determined empirically.
-
II. Chromatin Immunoprecipitation
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
A. Cross-linking
-
To the cell culture medium, add formaldehyde (B43269) to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C at this point.
B. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp. This can be achieved by:
-
Sonication: Use a probe sonicator with optimized settings (power, duration, and number of cycles). It is crucial to keep the samples on ice during sonication to prevent overheating.
-
Enzymatic Digestion: Use an enzyme such as Micrococcal Nuclease (MNase) at a concentration and for a duration that needs to be optimized for the specific cell type.
-
-
Centrifuge the sheared chromatin at high speed to pellet the debris. The supernatant contains the soluble chromatin.
C. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with rotation with an anti-PPARα antibody.
-
As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
D. Washing, Elution, and Reverse Cross-linking
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the immunoprecipitated complexes from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating the eluates and the input sample at 65°C for several hours or overnight in the presence of high salt.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.
E. DNA Purification
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
III. Quantitative PCR (qPCR) Analysis
-
Primer Design: Design and validate qPCR primers that amplify specific regions of the promoter of known PPARα target genes (e.g., PDK4, ACOX1, CPT1A, FABP1). Also, design primers for a negative control region where PPARα is not expected to bind.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with the purified ChIP DNA and input DNA as templates.
-
Data Analysis:
-
Calculate the amount of DNA in each ChIP sample relative to the input DNA (% Input).
-
Calculate the fold enrichment of the PPARα antibody-precipitated DNA over the IgG control. A significant decrease in fold enrichment in the this compound-treated samples compared to the vehicle-treated samples indicates that this compound inhibits the binding of PPARα to the target gene promoter.
-
Troubleshooting and Considerations
-
Antibody Specificity: The success of a ChIP experiment is highly dependent on the quality and specificity of the antibody used. It is crucial to use a ChIP-validated antibody against PPARα.
-
Optimization of Cross-linking and Shearing: The duration of formaldehyde cross-linking and the efficiency of chromatin shearing are critical parameters that need to be optimized for each cell type.
-
Cell Type Specificity: The expression levels of PPARα and its target genes can vary significantly between different cell types. Choose a cell line that is relevant to your research question and has detectable levels of PPARα.
-
This compound Concentration and Treatment Time: The optimal concentration and duration of this compound treatment should be determined empirically to achieve maximal inhibition of PPARα binding without causing significant cytotoxicity.
By following these detailed application notes and protocols, researchers can effectively utilize the ChIP assay in conjunction with the PPARα antagonist this compound to gain valuable insights into the role of PPARα in gene regulation and disease.
References
Application Notes and Protocols for Western Blot Analysis of Downstream Targets of GW6471
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW6471 is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation. By inhibiting PPARα, this compound modulates the expression of a wide array of downstream target genes, making it a valuable tool for studying the physiological and pathological roles of PPARα and a potential therapeutic agent. These application notes provide a comprehensive guide to performing Western blot analysis to investigate the effects of this compound on key downstream signaling pathways. Detailed protocols, quantitative data summaries, and visual diagrams are included to facilitate experimental design and data interpretation.
This compound Signaling Pathway
This compound functions by binding to the ligand-binding domain of PPARα, which promotes the recruitment of co-repressor proteins such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and NCoR (Nuclear receptor Co-Repressor). This action prevents the release of these co-repressors and the subsequent recruitment of co-activators, thereby inhibiting the transcription of PPARα target genes. The downstream consequences of PPARα inhibition by this compound are multifaceted, impacting cellular processes such as metabolism, cell cycle progression, and apoptosis.
Application Notes and Protocols: Glycolysis Assay in the Presence of GW6471
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolysis, a fundamental metabolic pathway, is often dysregulated in various diseases, including cancer, making it a key target for therapeutic intervention. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2] The compound GW6471 is a potent and specific antagonist of PPARα, making it a valuable tool for investigating the role of this receptor in cellular processes.[3] Emerging evidence suggests that PPARα antagonism by this compound can modulate glycolysis, particularly in cancer cells that exhibit elevated rates of aerobic glycolysis (the Warburg effect).[4][5]
These application notes provide detailed protocols for assessing the impact of this compound on glycolysis in cultured cells. The described methods include the Seahorse XF Glycolysis Stress Test for real-time analysis of glycolytic flux, a colorimetric assay for quantifying lactate (B86563) production, and a fluorescent glucose analog-based assay for measuring glucose uptake.
Principle of the Assays
The effect of this compound on glycolysis can be assessed by measuring key parameters of this metabolic pathway:
-
Extracellular Acidification Rate (ECAR): Glycolysis results in the production of lactate, which is extruded from the cells, leading to the acidification of the extracellular medium. The Seahorse XF Analyzer measures this rate of acidification in real-time, providing a dynamic view of glycolytic flux.
-
Lactate Production: As the primary end-product of anaerobic glycolysis, the concentration of lactate in the cell culture supernatant is a direct indicator of the glycolytic rate. This can be quantified using a colorimetric assay.
-
Glucose Uptake: The initial step of glycolysis is the uptake of glucose from the extracellular environment. The rate of glucose uptake can be measured using fluorescently labeled glucose analogs like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Data Presentation
The following table summarizes the expected effects of this compound on glycolysis based on published studies. The actual results may vary depending on the cell type, experimental conditions, and the concentration of this compound used.
| Cell Line | This compound Concentration | Assay | Parameter Measured | Observed Effect | Reference |
| Renal Cell Carcinoma (Caki-1, 786-O) | 25 µM | Lactate Assay | Lactate in cells and medium | Decreased lactate levels | [4] |
| Breast Cancer Stem Cells (from MDA-MB-231) | 8 µM | Lactate Assay | L-lactate release | Reduction of lactate release | [5][6] |
| Breast Cancer Stem Cells (from MDA-MB-231) | 8 µM | Glucose Uptake Assay | Glucose uptake | Decrease of glucose uptake | [5] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological mechanism and the experimental procedure, the following diagrams are provided.
Caption: PPARα signaling pathway and its interaction with glycolysis.
Caption: Experimental workflow for glycolysis assay with this compound.
Caption: Logical flow of the glycolysis experiment with this compound.
Experimental Protocols
Protocol 1: Seahorse XF Glycolysis Stress Test
This protocol outlines the measurement of ECAR in real-time to assess glycolysis, glycolytic capacity, and glycolytic reserve in cells treated with this compound.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose - 2-DG)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Seahorse XF Base Medium (supplemented with 2 mM L-glutamine, pH 7.4)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
On the day of the assay, treat the cells with the desired concentrations of this compound or vehicle control (DMSO) in fresh culture medium.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
-
Assay Medium Preparation and Cell Plate Incubation:
-
Warm the Seahorse XF Base Medium to 37°C and adjust the pH to 7.4.
-
Remove the culture medium from the cell plate and wash once with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.
-
-
Prepare Injection Compounds:
-
Reconstitute the glucose, oligomycin, and 2-DG from the Glycolysis Stress Test Kit in the assay medium to the desired stock concentrations (typically 10x the final concentration).
-
Prepare the this compound and vehicle control solutions for injection if a co-treatment during the assay is desired.
-
-
Load Sensor Cartridge:
-
Load the injection ports of the hydrated sensor cartridge with the prepared compounds:
-
Port A: Glucose (for basal glycolysis measurement)
-
Port B: Oligomycin (to inhibit mitochondrial ATP synthesis and force maximal glycolysis)
-
Port C: 2-DG (to inhibit glycolysis)
-
Port D can be used for an additional compound, such as this compound, if not pre-incubated.
-
-
-
Run the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the corresponding changes in ECAR.
-
-
Data Analysis:
-
After the run, normalize the ECAR data to cell number or protein concentration.
-
Calculate glycolysis, glycolytic capacity, and glycolytic reserve for each treatment group.
-
Protocol 2: Colorimetric Lactate Production Assay
This protocol describes the quantification of lactate secreted into the cell culture medium as an endpoint measure of glycolysis.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Lactate Assay Kit (e.g., from Sigma-Aldrich, Cayman Chemical)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere and then treat with various concentrations of this compound or vehicle control.
-
Include a "no cell" control with medium and treatments to determine background lactate levels.
-
Incubate for the desired treatment period (e.g., 24-72 hours).
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
-
Lactate Quantification:
-
Follow the instructions provided with the commercial lactate assay kit. This typically involves:
-
Preparing a standard curve using the provided lactate standard.
-
Adding the collected supernatant and standards to a new 96-well plate.
-
Adding the kit's reaction mixture to each well.
-
Incubating for the recommended time at the specified temperature.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample using the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content in the corresponding well.
-
Compare the normalized lactate levels between this compound-treated and control groups.
-
Protocol 3: 2-NBDG Glucose Uptake Assay
This protocol details the measurement of glucose uptake using the fluorescent glucose analog 2-NBDG, which can be quantified by flow cytometry or a fluorescence plate reader.
Materials:
-
Cells of interest
-
Multi-well cell culture plates or tubes for suspension cells
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer or other glucose-free buffer
-
2-NBDG (stock solution in DMSO)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound or vehicle control as described in the previous protocols.
-
-
Glucose Starvation:
-
Prior to the assay, wash the cells with a glucose-free buffer (e.g., KRB buffer) to remove any existing glucose.
-
Incubate the cells in the glucose-free buffer for a short period (e.g., 30-60 minutes) to induce glucose starvation.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to the glucose-free buffer to a final concentration of 50-100 µM.
-
Incubate the cells with the 2-NBDG containing buffer for a defined period (e.g., 30-60 minutes) at 37°C. Protect from light.
-
-
Termination of Uptake and Washing:
-
Stop the uptake by aspirating the 2-NBDG solution and washing the cells multiple times with ice-cold PBS to remove extracellular 2-NBDG.
-
-
Quantification:
-
For Flow Cytometry:
-
Trypsinize and resuspend the cells in ice-cold PBS.
-
Analyze the fluorescence of the cells using a flow cytometer (typically in the FITC channel).
-
-
For Fluorescence Plate Reader:
-
Lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate in a fluorescence microplate reader (excitation/emission ~465/540 nm).
-
-
-
Data Analysis:
-
For flow cytometry, determine the mean fluorescence intensity (MFI) for each sample.
-
For the plate reader, normalize the fluorescence readings to protein concentration.
-
Compare the normalized fluorescence between this compound-treated and control groups.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, this compound concentration, and incubation times for their specific cell type and experimental setup. Always include appropriate controls in your experiments.
References
- 1. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GW6471: A Technical Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the PPARα antagonist, GW6471. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful application of this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), with an IC₅₀ of 0.24 μM.[1][2] Its mechanism of action involves disrupting the interaction between PPARα and coactivator proteins while promoting the binding of co-repressor motifs, such as SMRT and N-CoR.[1][2][3] This modulation of co-repressor and coactivator binding effectively inhibits the transcriptional activity of PPARα.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents, including DMSO, ethanol (B145695), and dimethylformamide (DMF).[4] It is insoluble in water.[1] For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice.[4]
Q3: Are there any specific handling precautions for dissolving this compound in DMSO?
A3: Yes, it is crucial to use fresh, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1] If you are experiencing solubility issues, using a newly opened bottle of anhydrous DMSO is recommended.
Q4: What is the recommended storage condition for this compound?
A4: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[4] Stock solutions in solvent can be stored at -80°C for up to one year.[5] It is not recommended to store aqueous solutions for more than one day.[4]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound, or the solution appears cloudy.
This is a common issue that can often be resolved by following the steps outlined in the troubleshooting workflow below.
References
Identifying and mitigating off-target effects of GW6471.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW6471. The content is designed to help address potential off-target effects and ensure accurate interpretation of experimental results.
I. Troubleshooting Guides
This section addresses specific issues that may arise during cellular assays with this compound, presented in a question-and-answer format.
Issue 1: Observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is not consistent with known PPARα target gene expression.
Question: I am treating my cells with this compound and observing a significant biological effect, such as apoptosis or cell cycle arrest. However, when I analyze the expression of well-established PPARα target genes, I don't see a corresponding change. What could be the cause?
Answer: This discrepancy may arise from off-target effects of this compound, especially at higher concentrations. While this compound is a potent PPARα antagonist, it has been reported to have other cellular targets. Two key areas to investigate are its potential dual antagonism of PPARγ and its impact on the PI3K/GSK3β/β-catenin signaling pathway.[1][2][3][4] Furthermore, some studies suggest that the in vitro anti-tumor effects of this compound may be independent of its PPARα antagonism.[2][3][5]
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging PPARα in your cell system. This can be done by using a PPARα agonist to see if this compound can block its effects on known target genes.
-
Dose-Response Analysis: Perform a detailed dose-response experiment. Off-target effects are often observed at higher concentrations. A lower concentration of this compound may be sufficient to inhibit PPARα without significantly affecting other targets.
-
siRNA Knockdown of PPARα: To definitively determine if the observed phenotype is PPARα-dependent, use siRNA to knock down PPARα expression. If the phenotype persists in the presence of this compound in PPARα-knockdown cells, it is likely an off-target effect.
-
Investigate PPARγ Antagonism: Test whether your cells express PPARγ. If so, this compound may be acting as a dual PPARα/γ antagonist.[2][3][5] Evaluate the effect of a selective PPARγ antagonist to see if it phenocopies the effects of this compound.
-
Examine the PI3K/GSK3β/β-catenin Pathway: Assess the phosphorylation status and protein levels of key components of this pathway, such as PI3K, Akt, GSK3β, and β-catenin, in the presence and absence of this compound.[1][4][6]
Issue 2: Unexpected changes in cell signaling pathways unrelated to PPARα.
Question: My experiments show that this compound is modulating the PI3K/GSK3β/β-catenin pathway. Is this a known off-target effect?
Answer: Yes, this compound has been shown to repress the PI3K/GSK3β/β-catenin signaling pathway in some cell types.[1][4] This can lead to decreased cell viability and may contribute to the observed anti-cancer effects.
Troubleshooting Steps:
-
Confirm Pathway Modulation: Use Western blotting to analyze the protein expression and phosphorylation status of key pathway components (PI3K, p-Akt, GSK3β, p-GSK3β, β-catenin) after this compound treatment.
-
Dose-Response and Time-Course: Characterize the dose- and time-dependency of this compound's effect on this pathway to understand the dynamics of this off-target interaction.
-
Use Pathway Inhibitors/Activators: To confirm the role of this pathway in your observed phenotype, use known inhibitors or activators of the PI3K/GSK3β/β-catenin pathway in combination with this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[7] It functions by preventing the interaction between PPARα and its co-activators, while promoting the binding of co-repressors, thereby inhibiting the transcription of PPARα target genes.
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effects of this compound include:
-
PPARγ Antagonism: In some cellular contexts, this compound can act as a dual antagonist for both PPARα and PPARγ.[2][3][5]
-
Inhibition of the PI3K/GSK3β/β-catenin Pathway: this compound has been shown to repress this signaling cascade, which can impact cell viability and proliferation.[1][4][6]
Q3: How can I be sure that the effects I am seeing are due to PPARα inhibition and not off-target effects?
A3: The most rigorous method to confirm on-target effects is to use a genetic approach, such as siRNA or shRNA, to knock down PPARα.[8][9] If the biological effect of this compound is lost in cells lacking PPARα, it strongly suggests the effect is on-target. Comparing the phenotype of this compound treatment with that of PPARα knockdown is a powerful validation strategy.
Q4: At what concentrations are off-target effects more likely to be observed?
A4: Off-target effects are generally more pronounced at higher concentrations of any small molecule inhibitor. While the IC50 of this compound for PPARα is in the nanomolar range, many cellular studies use micromolar concentrations where off-target effects are more likely to occur. It is crucial to perform a careful dose-response analysis and use the lowest effective concentration to minimize off-target interactions.
Q5: Are there any commercially available screening panels to test for this compound off-target effects?
A5: Several companies offer kinase and receptor screening panels that can be used to broadly profile the off-target interactions of small molecules like this compound. These services, such as KINOMEscan or safety pharmacology panels, can provide a comprehensive overview of potential off-target binding partners.
III. Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| PPARα | 0.24 | Cell-based reporter assay | [7] |
| Cell Viability (PTJ64i) | 10 | MTT assay | [10] |
| Cell Viability (PTJ86i) | 16 | MTT assay | [10] |
Table 2: Summary of this compound Effects on Cell Cycle and Apoptosis
| Cell Line | Concentration (µM) | Effect | Reference |
| Head and Neck Paraganglioma | 24 | Cell cycle arrest and caspase-dependent apoptosis | [10] |
| Breast Cancer Stem Cells | 4-16 | Reduced cell viability, apoptosis, and metabolic impairment | [11] |
IV. Experimental Protocols
1. siRNA-Mediated Knockdown of PPARα to Validate On-Target Effects
Objective: To determine if the cellular phenotype observed with this compound treatment is dependent on its primary target, PPARα.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Prepare separate solutions of a validated siRNA targeting PPARα and a non-targeting control siRNA.
-
Transfection: Transfect the cells with the PPARα siRNA and control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
This compound Treatment: Following the knockdown period, treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Endpoint Analysis: Assess the cellular phenotype of interest (e.g., apoptosis, cell cycle arrest, gene expression) in all treatment groups (control siRNA, PPARα siRNA, with and without this compound).
-
Validation of Knockdown: Harvest protein lysates from a parallel set of wells to confirm the knockdown of PPARα protein by Western blotting.
2. Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice or at -20°C for long-term storage.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15][16]
3. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for various time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
V. Mandatory Visualizations
Caption: On-target mechanism of this compound as a PPARα antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
Technical Support Center: Optimizing GW6471 Dose-Response Curves In Vitro
Welcome to the technical support center for GW6471, a potent PPARα antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro dose-response experiments and to offer solutions for common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). It functions by binding to the ligand-binding domain of PPARα, which prevents the recruitment of co-activator proteins and promotes the binding of co-repressor proteins like SMRT and NCoR.[1][2][3][4][5] This inhibition of PPARα activity leads to downstream effects such as the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][3]
Q2: What is the typical IC50 value for this compound?
A2: The reported IC50 value for this compound in cell-based reporter assays is approximately 0.24 µM for the inhibition of PPARα activation.[1][2][3][4][5] However, the effective concentration for observing cellular effects such as reduced viability or apoptosis can vary depending on the cell line and the duration of the experiment, typically ranging from the low micromolar (e.g., 4-16 µM) to higher concentrations.[3][6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, high-quality DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: Which cell lines are suitable for in vitro studies with this compound?
A4: this compound has been used in a variety of cancer cell lines that express PPARα. The choice of cell line will depend on your research question. Some examples of cell lines used in published studies include:
-
Head and Neck Paraganglioma: PTJ64i, PTJ86i[10]
-
Colon Cancer: SW620[11]
-
Pancreatic Cancer: AsPC-1, BxPC-3, Capan-2[12]
-
Hepatoblastoma: HepG2[13]
It is recommended to verify the expression of PPARα in your chosen cell line before starting your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the culture medium upon adding this compound. | 1. Poor solubility of this compound at the working concentration. this compound is hydrophobic and may precipitate in aqueous media, especially at higher concentrations.[4][5][14] 2. Interaction with media components. Salts or proteins in the serum of the culture medium can sometimes cause compounds to precipitate.[5][14] 3. Temperature shock. Adding a cold solution directly to warm media can sometimes cause precipitation.[5][14] | 1. Optimize solvent concentration: Ensure the final DMSO concentration is as low as possible while maintaining this compound solubility. Vortex the diluted solution well before adding to the medium. 2. Serial dilutions: Prepare intermediate dilutions of your this compound stock in serum-free media before adding to the final culture medium. 3. Pre-warm solutions: Gently warm your diluted this compound solution to 37°C before adding it to the cell culture medium. 4. Test in serum-free media: If you suspect serum interactions, test the solubility of this compound in your basal medium without serum. |
| High variability between replicate wells in a dose-response curve. | 1. Inconsistent cell seeding. Uneven cell numbers across wells will lead to variable results.[15][16] 2. "Edge effect" in multi-well plates. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.[17] 3. Inaccurate pipetting of the compound. Small errors in pipetting can lead to significant concentration differences. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumping. 2. Avoid edge wells: If possible, do not use the outermost wells of your plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.[17] 3. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. For small volumes, consider preparing a master mix of the treatment medium. |
| No dose-response effect is observed. | 1. Incorrect concentration range. The concentrations tested may be too low or too high to see a response. 2. Short treatment duration. The effect of this compound on cell viability or other endpoints may require a longer incubation time.[3][6] 3. Low or no PPARα expression in the cell line. this compound is a specific PPARα antagonist. 4. Cell confluency. Very high or very low cell densities can affect the cellular response to a compound.[15] | 1. Perform a wide-range pilot experiment: Test a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the active range for your specific cell line and assay. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.[3][6] 3. Verify PPARα expression: Confirm PPARα expression in your cell line using techniques like Western blot or qPCR. 4. Optimize cell seeding density: Determine the optimal seeding density for your cell line that allows for logarithmic growth during the experiment.[15][16] |
| Unexpected or off-target effects. | 1. High concentrations of this compound. At high concentrations, some compounds can exhibit off-target effects. 2. DMSO toxicity. High concentrations of the solvent can be toxic to cells. | 1. Use the lowest effective concentration: Once the dose-response is established, use concentrations within the specific inhibitory range. 2. Include a vehicle control: Always include a control with the highest concentration of DMSO used in your experiment to assess solvent toxicity. 3. Consider a PPARα knockout/knockdown model: To confirm that the observed effects are PPARα-dependent, consider using a cell line with reduced or absent PPARα expression as a negative control. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: IC50 and Effective Concentrations of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.24 µM | Inhibition of GW409544-induced PPARα activation in a cell-based reporter assay. | [1][2][3] |
| Effective Concentration | 4-16 µM | Reduction of cell viability in MDA-MB-231 breast cancer stem cells after 72h. | [6] |
| Effective Concentration | 12.5-100 µM | Inhibition of cell viability in Caki-1 and 786-O renal cell carcinoma cells after 72h. | [8] |
| Effective Concentration | 10 µM | Prevention of cardiomyocyte differentiation. | [1] |
| Effective Concentration | 25 µM | Used in studies on renal cell carcinoma metabolic reprogramming. | [9] |
| EC50 | 2.1 µM | Blockade of SARS-CoV-2 infection in airway organoids. | [2][3] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for determining the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
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This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: PPARα Reporter Gene Assay using Luciferase
This protocol is designed to measure the antagonist activity of this compound on PPARα-mediated gene transcription.
Materials:
-
Host cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human PPARα
-
Luciferase reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
PPARα agonist (e.g., GW7647, WY-14643)
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24- or 48-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.[13]
-
Then, add a known concentration of a PPARα agonist to all wells (except for the negative control) to stimulate PPARα activity.
-
Incubate for another 24 hours.
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.
-
-
Luciferase Assay:
-
Follow the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity by this compound for each concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound mechanism of action as a PPARα antagonist.
Caption: General workflow for an in vitro dose-response experiment.
References
- 1. broadpharm.com [broadpharm.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
Technical Support Center: GW6471 In Vivo Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PPARα antagonist, GW6471, in animal models. The information herein is designed to address potential challenges and questions related to in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in animal models?
A1: Based on available preclinical studies, this compound is generally considered to have a favorable safety profile with minimal obvious toxicity when administered at therapeutically relevant doses.[1][2][3][4] Studies in xenograft mouse models of renal cell carcinoma and breast cancer, as well as in mice on high-fat diets, have reported no significant adverse effects on animal weight, and kidney and liver function tests were not adversely affected.[3]
Q2: What are the recommended dosages and administration routes for in vivo studies with this compound?
A2: Dosages for this compound in mice typically range from 10 mg/kg to 20 mg/kg. The route of administration is often intraperitoneal (i.p.) injection or oral gavage. The choice of dosage and route will depend on the specific experimental design and animal model.
Q3: How should I prepare a this compound formulation for in vivo administration?
A3: this compound is a hydrophobic compound with low aqueous solubility. A common approach for in vivo formulation is to first dissolve the compound in a minimal amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it in a suitable vehicle. It is crucial to prepare fresh solutions for each experiment to ensure stability.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a selective PPARα antagonist, it's important to consider potential off-target effects, as with any small molecule inhibitor. Some in vitro studies have investigated off-target activities. Researchers should always include appropriate controls in their experiments to account for any potential non-specific effects.
Q5: What are the potential class-related toxicities of PPARα antagonists?
A5: The toxicological profile of PPARα agonists has been more extensively studied than that of antagonists. PPARα agonists have been associated with hepatocarcinogenesis in rodents, a phenomenon that is generally considered not relevant to humans. While this compound is an antagonist, it is still prudent to monitor liver function in long-term studies.
Q6: I am observing unexpected animal deaths in my study. What should I do?
A6: Unanticipated animal deaths require immediate investigation. It is crucial to perform a thorough necropsy to determine the cause of death. Review your experimental protocol meticulously, paying close attention to the formulation preparation, dosing procedure, and animal handling techniques. Consulting with a veterinarian experienced in laboratory animal medicine is highly recommended.
Troubleshooting Guides
Unexpected Weight Loss or Reduced Food/Water Intake
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | - Run a vehicle-only control group to assess the tolerability of the formulation vehicle. - Consider alternative, less toxic vehicles if necessary. |
| Stress from Handling/Dosing | - Ensure proper animal handling and dosing techniques to minimize stress. - Consider acclimatizing animals to the dosing procedure before the start of the study. |
| Compound-Related Toxicity | - Reduce the dose of this compound. - Monitor animals more frequently for clinical signs of toxicity. - Collect blood for hematology and clinical chemistry analysis. |
Abnormal Clinical Observations (e.g., lethargy, ruffled fur)
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | - Ensure the formulation is homogenous and free of precipitates before each injection. - Prepare fresh formulations for each dosing day. |
| Systemic Toxicity | - Euthanize a subset of affected animals for gross necropsy and histopathological analysis of major organs. - Collect blood samples for immediate analysis of key toxicity markers. |
| Infection | - Ensure aseptic techniques are used for all injections. - Monitor for signs of infection at the injection site. |
Data Presentation
Table 1: Summary of In Vivo Toxicity Observations for this compound in Mice
| Animal Model | Dose & Route | Duration | Key Findings | Reference |
| Xenograft (Renal Cell Carcinoma) | 20 mg/kg, i.p. | 4 weeks | No significant difference in animal weights; kidney and liver function tests not adversely affected. | [3] |
| C57BL/6N (Chow Diet) | 10 mg/kg, gavage | 12 weeks | No significant effect on body weight, liver weight/index, or serum ALT. | |
| Xenograft (Breast Cancer) | Not specified | Not specified | No adverse effects reported. | [2] |
Table 2: Key Hematological Parameters for Toxicity Assessment in Mice
| Parameter | Common Abbreviation | Potential Indication of Toxicity |
| Red Blood Cell Count | RBC | Anemia or Erythrocytosis |
| Hemoglobin | HGB | Anemia |
| Hematocrit | HCT | Anemia or Dehydration |
| White Blood Cell Count | WBC | Inflammation or Immunosuppression |
| Platelet Count | PLT | Thrombocytopenia or Thrombocytosis |
This table provides general guidance. Reference ranges can vary based on the mouse strain, age, and sex.
Table 3: Key Clinical Chemistry Parameters for Organ-Specific Toxicity in Mice
| Organ System | Parameter | Common Abbreviation | Potential Indication of Toxicity |
| Liver | Alanine Aminotransferase | ALT | Hepatocellular Injury |
| Aspartate Aminotransferase | AST | Hepatocellular Injury | |
| Alkaline Phosphatase | ALP | Cholestasis | |
| Total Bilirubin | TBIL | Impaired Liver Function | |
| Kidney | Blood Urea Nitrogen | BUN | Reduced Kidney Function |
| Creatinine | CREA | Reduced Kidney Function | |
| Cardiac | Creatine Kinase | CK | Muscle (including cardiac) damage |
| Lactate Dehydrogenase | LDH | General cell damage |
This table provides general guidance. Reference ranges can vary based on the mouse strain, age, and sex.
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of this compound in Mice
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Animal Model: Select a suitable mouse strain (e.g., C57BL/6) of a specific age and sex.
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Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
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Grouping: Randomly assign animals to treatment groups (vehicle control, and at least two doses of this compound). A typical group size is 8-10 animals per sex.
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Formulation Preparation:
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On the day of dosing, weigh the required amount of this compound.
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Dissolve this compound in a minimal volume of DMSO.
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Bring the solution to the final volume with a vehicle such as 4% DMSO in sterile PBS or a solution of 0.5% sodium carboxymethyl cellulose (B213188) with 2.5% Tween 80.
-
Ensure the final solution is homogenous.
-
-
Administration: Administer the formulation via the chosen route (e.g., i.p. injection or oral gavage) at the same time each day.
-
Monitoring:
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Observe animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity level).
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Record body weights at least twice weekly.
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Measure food and water consumption if toxicity is suspected.
-
-
Sample Collection:
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At the end of the study, collect blood via cardiac puncture or other appropriate method for hematology and clinical chemistry analysis.
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Perform a gross necropsy on all animals.
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Collect major organs (liver, kidneys, spleen, heart, lungs) and any tissues with gross abnormalities for histopathological examination.
-
-
Data Analysis: Statistically compare the data from the this compound-treated groups to the vehicle control group.
Mandatory Visualization
Caption: Antagonistic action of this compound on the PPARα signaling pathway.
Caption: General experimental workflow for in vivo toxicity assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GW6471 Stability and Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the PPARα antagonist, GW6471, in cell culture media. Ensuring the integrity of this compound throughout your experiments is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture media?
A1: Assessing the stability of this compound in your specific cell culture setup is crucial for several reasons:
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Accurate Concentration: Degradation can lead to a decrease in the effective concentration of this compound over the course of an experiment, potentially leading to inaccurate or misleading results.
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Reproducibility: Uncontrolled degradation can be a significant source of variability between experiments.
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Identification of Bioactive Degradants: Degradation products may have their own biological activities, which could interfere with the interpretation of experimental outcomes.
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Optimization of Experimental Conditions: Understanding the stability of this compound can help in optimizing experimental parameters such as the timing of media changes and compound replenishment.
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. To avoid precipitation, ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.1%.
Q3: Can I pre-mix this compound into my cell culture medium for long-term storage?
A3: It is generally not recommended to store this compound in cell culture medium for extended periods. The complex mixture of components in the media, including salts, amino acids, vitamins, and serum, can affect the stability of small molecules. It is best practice to add this compound to the medium immediately before use.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound in cell culture media have not been extensively documented in publicly available literature. However, one study has noted that this compound is rapidly metabolized by cytochrome P450 (CYP) enzymes in mouse liver microsomes. While these enzymes are not typically present in high concentrations in standard cell culture (unless using primary hepatocytes, for example), this suggests a potential for metabolic degradation. General chemical degradation pathways that could affect this compound include hydrolysis of the amide bond or oxidation, particularly given the presence of the oxazole (B20620) ring.
Troubleshooting Guides
Issue 1: Reduced or inconsistent biological effect of this compound.
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Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Perform a Stability Study: Use the detailed experimental protocol below to determine the stability of this compound in your specific cell culture medium and conditions.
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Increase Dosing Frequency: If degradation is observed, consider replenishing the media with fresh this compound at regular intervals during long-term experiments.
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Optimize Storage of Stock Solutions: Ensure that stock solutions are stored correctly in small aliquots at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles.
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Test a Higher Concentration Range: If degradation is suspected, a higher initial concentration may be necessary to maintain an effective concentration over the desired time course.
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Issue 2: Visible precipitate in the cell culture medium after adding this compound.
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Possible Cause: Poor solubility of this compound at the working concentration.
-
Troubleshooting Steps:
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Check Final Concentration: The concentration of this compound may be too high for the aqueous environment of the cell culture medium. Try using a lower final concentration.
-
Optimize Dilution Method: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.
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Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Ensure your media is at 37°C before adding this compound.
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Visually Inspect Stock Solution: Check your DMSO stock solution for any precipitate. If present, gently warm and vortex to redissolve.
-
Quantitative Data Summary
| Time (hours) | Concentration of this compound (µM) | % Remaining | Standard Deviation |
| 0 | User-defined | 100 | User-defined |
| 2 | User-defined | User-defined | User-defined |
| 4 | User-defined | User-defined | User-defined |
| 8 | User-defined | User-defined | User-defined |
| 24 | User-defined | User-defined | User-defined |
| 48 | User-defined | User-defined | User-defined |
| 72 | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
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This compound
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High-purity DMSO
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Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
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Sterile microcentrifuge tubes or multi-well plates
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Incubator (37°C, 5% CO₂)
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HPLC or LC-MS/MS system
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation
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Internal standard (optional, but recommended for LC-MS/MS)
Procedure:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).
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Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.
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Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your T=0 time point.
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Incubation: Place the remaining samples in a 37°C incubator with 5% CO₂.
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Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots from the incubator.
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Protein Precipitation: To each aliquot, add 3 volumes of ice-cold acetonitrile (containing an internal standard if used) to precipitate proteins.
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Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Analysis: Transfer the supernatant to a clean tube or HPLC vial and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
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Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Antagonistic action of this compound on the PPARα signaling pathway.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting workflow for this compound instability issues.
Selecting appropriate negative controls for GW6471 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GW6471, a potent PPARα antagonist. Proper experimental design, especially the selection of appropriate negative controls, is critical for interpreting data generated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a well-characterized antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a transcription factor regulating genes involved in lipid metabolism and inflammation.[1] this compound competitively inhibits the binding of PPARα agonists, leading to the recruitment of co-repressors and subsequent repression of target gene transcription.[2][3] It has a reported IC50 value of 0.24 μM for PPARα inhibition.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[2] For in vivo studies, formulations in corn oil or a mixture of DMSO, PEG300, and Tween80 have been described.[2] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[2] Stock solutions should be stored at -20°C or -80°C for long-term stability.[3]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is a potent PPARα antagonist, researchers should be aware of potential off-target effects. Some studies have reported that this compound can also act as a dual antagonist for both PPARα and PPARγ.[2][3] Additionally, some in vitro anti-tumor effects of this compound have been suggested to be off-target.[2][3] Therefore, it is crucial to employ rigorous negative controls to validate that the observed effects are indeed mediated by PPARα inhibition.
Q4: What are the essential negative controls for a this compound experiment?
A4: A multi-faceted approach to negative controls is recommended to ensure the specificity of the observed effects. The key negative controls include:
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Vehicle Control: This is the most fundamental control and consists of treating cells or animals with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.[1][4]
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Genetic Controls (siRNA/shRNA or Knockout/Knock-in models): Using cells or animal models where PPARα has been genetically knocked down or knocked out is the gold standard for confirming on-target effects.[1][5][6][7] If this compound has no effect in these systems, it strongly supports that its action is PPARα-dependent.
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Pharmacological Controls (Inactive Analog): An ideal negative control is a structurally similar but biologically inactive analog of this compound. While a specific, commercially available inactive analog for this compound is not widely documented, the principle of using such a control is a best practice in chemical biology.[8]
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Rescue Experiments: In some experimental setups, the effect of this compound can be "rescued" by co-treatment with a PPARα agonist, such as WY14643.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No effect observed with this compound treatment. | 1. Compound inactivity: this compound may have degraded due to improper storage or handling. 2. Suboptimal concentration: The concentration of this compound used may be too low to elicit a response. 3. Low PPARα expression: The cell line or tissue being studied may not express sufficient levels of PPARα. | 1. Verify compound integrity: Use a fresh stock of this compound and ensure proper dissolution. 2. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal effective concentration. 3. Confirm PPARα expression: Use qPCR or Western blot to verify the expression of PPARα in your experimental model. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding or treatment. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Standardize protocols: Ensure uniform cell seeding and consistent application of this compound. 2. Calibrate pipettes: Regularly check and calibrate pipettes to ensure accuracy. 3. Minimize edge effects: Avoid using the outer wells of plates for critical experiments or fill them with media/PBS.[9] |
| Observed effect is not consistent with known PPARα biology. | 1. Off-target effects: The observed phenotype may be due to this compound interacting with other cellular targets.[2][3] 2. Experimental artifact. | 1. Implement rigorous negative controls: Use PPARα knockout/knockdown models to confirm on-target activity.[1][5][6][7] 2. Use an alternative antagonist: If possible, confirm the phenotype with a structurally distinct PPARα antagonist. 3. Review experimental setup: Carefully re-examine all experimental parameters and protocols for potential sources of error. |
| Toxicity observed at effective concentrations. | 1. Off-target toxicity. 2. Solvent toxicity. 3. High concentration of this compound. | 1. Test in PPARα-null cells: Determine if the toxicity persists in the absence of the target. 2. Evaluate vehicle toxicity: Run a vehicle-only control at the highest concentration used. 3. Optimize concentration: Use the lowest effective concentration of this compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for PPARα | 0.24 μM | [2][3] |
| Effective in vitro concentration range | 3 - 25 μM | [4] |
| Effective in vivo dose (mice) | 10 - 20 mg/kg | [10] |
| This compound EC50 for blocking SARS-CoV-2 infection | 2.1 μM |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Include vehicle-only controls.
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Incubation: Treat the cells with this compound for 24-72 hours.
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Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial cytotoxicity assay kit.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Gene Expression Analysis by qPCR
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Cell Treatment: Treat cells with this compound at the desired concentration and time point. Include a vehicle control and a positive control (e.g., a known PPARα agonist like WY14643).
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RNA Extraction: Isolate total RNA from the cells using a commercial kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA.
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qPCR: Perform quantitative real-time PCR using primers for known PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of this compound action on the PPARα signaling pathway.
Caption: Workflow for a robust this compound experiment with essential controls.
Caption: Decision tree for selecting and interpreting negative controls.
References
- 1. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PPARα Inhibition Overcomes Tumor-Derived Exosomal Lipid-Induced Dendritic Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in GW6471 Studies
Welcome to the technical support center for GW6471. This resource is designed for researchers, scientists, and drug development professionals who are using the PPARα antagonist this compound and have encountered unexpected results. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret your findings and guide your future experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound reducing cell viability and inducing apoptosis when my hypothesis predicted a different outcome?
A1: This is a frequently observed effect of this compound across various cancer cell lines, including breast, kidney, and head and neck paraganglioma cells.[1][2][3][4] While this compound is a potent PPARα antagonist, its effects on cell viability are not always solely dependent on this activity.
Possible Explanations:
-
PPARα-Dependent Apoptosis: In some contexts, like renal cell carcinoma (RCC), the inhibition of PPARα itself can lead to cell cycle arrest at the G0/G1 phase and induce apoptosis.[3][5] This is often associated with the downregulation of key cell cycle proteins such as c-Myc, Cyclin D1, and CDK4.[3]
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Off-Target Effects: Studies have shown that the anti-tumor effects of this compound can be off-target and independent of its PPARα antagonism.[6][7] The molecule may interact with other cellular targets that influence survival pathways.
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Metabolic Stress: this compound can induce metabolic impairment in cancer cells.[1][2][8] By inhibiting PPARα, it can interfere with fatty acid oxidation (FAO). In cancer cells that are highly dependent on FAO for energy, this can lead to an energy crisis, metabolic stress, and ultimately apoptosis.[1]
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Dual PPARα/γ Antagonism: Research has demonstrated that this compound can act as a dual antagonist for both PPARα and PPARγ.[6][7] Inhibition of PPARγ can also have anti-proliferative and pro-apoptotic effects in certain cancer types.
Troubleshooting Steps:
-
Confirm PPARα Expression: Verify the expression level of PPARα in your cell model. Low or absent expression would strongly suggest off-target effects.
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PPARα Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to silence PPARα expression. If this compound still induces apoptosis in these cells, the effect is PPARα-independent. A study in RCC cells used siRNA to confirm that the observed cell cycle arrest and apoptosis were indeed due to PPARα inhibition.[3]
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Rescue Experiment: Attempt to rescue the apoptotic phenotype by providing downstream metabolites of the PPARα pathway, if known and relevant to your system.
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Evaluate Other PPAR Subtypes: Test for PPARγ expression and consider if dual antagonism could be a factor in your results.[6]
Q2: I'm observing a decrease in cell proliferation, but it doesn't seem to be caused by apoptosis. What other mechanisms could be at play?
A2: A reduction in cell viability can also be a result of cytostatic effects, such as cell cycle arrest.
Possible Explanations:
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G0/G1 phase in renal cancer cells and head and neck paraganglioma cells.[3][4][9] This is often linked to the downregulation of proteins that drive cell cycle progression, including CDK4, Cyclin D1, and Cyclin B1.[4]
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Inhibition of Signaling Pathways: The effects of this compound on cell viability have been associated with the inhibition of the PI3K/GSK3β/β-catenin signaling pathway in head and neck paraganglioma cells.[4]
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry analysis of cells stained with propidium (B1200493) iodide to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1] An accumulation of cells in G0/G1 would support this mechanism.
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Western Blot for Cell Cycle Proteins: Analyze the protein expression levels of key cell cycle regulators like Cyclin D1, CDK4, Cyclin B1, and p21.[4] A decrease in cyclins/CDKs and an increase in inhibitors like p21 would be expected.
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Pathway Analysis: Investigate the phosphorylation status and expression levels of key components of signaling pathways implicated in proliferation, such as PI3K/Akt and ERK.
Q3: Unexpectedly, both the PPARα agonist and the antagonist (this compound) are producing a similar phenotypic effect in my experiment. Is this possible?
A3: Yes, this paradoxical result has been documented. In a study on human intestinal cells (HT-29 and Caco-2), both PPARα activators (fenofibrate, WY-14643) and the inhibitor this compound led to a decrease in proliferation and an increase in differentiation markers like villin.[10]
Possible Explanations:
-
Complex Transcriptional Regulation: PPARα is a nuclear receptor that can act as a transcriptional activator or repressor depending on the promoter context and the presence of co-activators and co-repressors. This compound promotes the binding of co-repressors SMRT and NCoR.[9][11] It's plausible that both ligand activation and antagonist-mediated co-repressor recruitment could, for a specific subset of genes, lead to a similar downstream functional outcome by altering the balance of transcription.
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Off-Target Effects: As mentioned previously, off-target effects of this compound could be responsible for the observed phenotype, which coincidentally matches the effect of the agonist.
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Receptor-Independent Mechanisms: The observed effect might not be mediated by PPARα at all. Both the agonist and this compound could be interacting with another common target.
Troubleshooting Steps:
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PPARα Knockdown/Knockout: This is the most definitive experiment. If the effect persists in cells lacking PPARα, the mechanism is receptor-independent.
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Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR on the promoter of a key target gene. Analyze the recruitment of PPARα, co-activators (e.g., SRC-1, CBP), and co-repressors (e.g., SMRT, NCoR) in the presence of the agonist versus this compound. This can reveal if the transcriptional machinery is behaving differently despite a similar outcome.
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Dose-Response Analysis: Perform a detailed dose-response curve for both the agonist and this compound. Differences in the potency and efficacy might provide clues about their mechanisms.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / System | Reference |
|---|---|---|---|
| IC50 (PPARα Antagonism) | 0.24 µM | Cell-based reporter assay | [9][11][12] |
| EC50 (SARS-CoV-2 Block) | 2.1 µM | Airway Organoids | [9] |
| IC50 (Cell Viability) | ~10 µM | PTJ64i (HNPGL) | [4] |
| IC50 (Cell Viability) | ~16 µM | PTJ86i (HNPGL) | [4] |
| Effective Concentration | 4-16 µM | Breast Cancer Mammospheres | [1] |
| Effective Concentration | 12.5-100 µM | Caki-1 & 786-O (Renal Cancer) |[12] |
Table 2: Reported In Vivo Dosing of this compound
| Dose | Route of Administration | Animal Model | Study Context | Reference |
|---|
| 20 mg/kg | Intraperitoneal (every other day) | Xenograft Mouse (Caki-1) | Renal Cell Carcinoma |[12][13] |
Key Experimental Protocols
Protocol 1: Cell Viability MTS Assay This protocol is adapted from studies on breast cancer stem cells.[1][8]
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Cell Plating: Dissociate mammospheres or adhere cells and plate them in a 96-well plate at a density of 1 x 10^6 cells/mL.
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Treatment: After allowing cells to adhere or recover (e.g., 72 hours), treat them with various concentrations of this compound (e.g., 4, 8, 16 µM) or vehicle control (DMSO).
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Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
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MTS Reagent: Add MTS reagent to each well according to the manufacturer's protocol (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
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Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry This protocol is adapted from studies on breast and kidney cancer cells.[1][3]
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Cell Treatment: Culture and treat cells with the desired concentration of this compound (e.g., 24 µM) or vehicle control for a specified time (e.g., 24 hours).
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Cell Harvest: Collect cells by trypsinization, then wash twice with ice-cold PBS.
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Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells twice with ice-cold PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL propidium iodide), a permeabilizing agent (e.g., 0.1% Igepal or Triton X-100), and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at 4°C for 30 minutes.
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Acquisition: Analyze the cell cycle phase distribution using a flow cytometer.
-
Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualized Pathways and Workflows
Caption: On-target mechanism of this compound leading to apoptosis.
Caption: Logic diagram for troubleshooting unexpected this compound results.
Caption: Potential off-target signaling pathways affected by this compound.
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GW 6471 | PPARα | Tocris Bioscience [tocris.com]
- 10. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing GW6471 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the PPARα antagonist, GW6471, particularly concerning potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound is a selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). In cancer cells, particularly in models like renal cell carcinoma and triple-negative breast cancer, this compound has been shown to inhibit cell growth, induce apoptosis, and cause cell cycle arrest. It achieves this by modulating metabolic pathways, including the inhibition of fatty acid oxidation and glycolysis, which cancer cells often rely on for rapid proliferation. Furthermore, this compound can target cancer stem cells (CSCs), a subpopulation of tumor cells associated with drug resistance and recurrence.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific acquired resistance mechanisms to this compound are not yet extensively documented in the literature, based on its mechanism of action and common drug resistance pathways, potential mechanisms could include:
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Metabolic Reprogramming: Cancer cells might adapt their metabolic pathways to become less dependent on the processes inhibited by this compound. This could involve upregulating alternative energy sources or bypassing the blocked pathways.
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Alterations in the PPARα Signaling Pathway: Mutations or altered expression of PPARα or its downstream targets could reduce the binding affinity of this compound or circumvent its inhibitory effects.
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Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, reducing its intracellular concentration and efficacy.
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Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the effects of PPARα inhibition. For instance, upregulation of pro-survival pathways like PI3K/Akt could confer resistance.
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Enrichment of Cancer Stem Cell (CSC) Populations: A subset of CSCs with inherent resistance to this compound may be selected for and expand over time with continuous treatment.
Q3: Can this compound be used in combination with other anti-cancer agents?
A3: Yes, studies have explored the use of this compound in combination with other therapies. For example, it has been shown to synergize with glycolysis inhibitors in renal cancer cells. The rationale for combination therapy is to target multiple vulnerabilities of cancer cells simultaneously, potentially preventing the development of resistance.
Q4: Are there any known off-target effects of this compound that could influence experimental results?
A4: While this compound is considered a selective PPARα antagonist, the possibility of off-target effects should always be considered in experimental settings. It is crucial to include appropriate controls, such as using siRNA to knock down PPARα, to confirm that the observed effects are indeed mediated by the intended target.
Troubleshooting Guides
This section provides guidance for specific issues you might encounter during your experiments with this compound.
Problem 1: Decreased Efficacy of this compound in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve with a wider range of this compound concentrations to confirm a shift in the IC50 value. Compare with the parental cell line. 2. Analyze Molecular Markers: Use Western blotting to check for changes in the expression of PPARα and key proteins in downstream metabolic and survival pathways (e.g., c-Myc, PI3K/Akt pathway components). 3. Investigate Metabolic Changes: Conduct assays to measure fatty acid oxidation and lactate (B86563) production to see if the cells have altered their metabolic phenotype. |
| Suboptimal Experimental Conditions | 1. Verify Drug Potency: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. 2. Optimize Cell Seeding Density: Cell density can influence drug response. Titrate the cell number to ensure they are in the logarithmic growth phase during treatment.[1] 3. Check Assay Protocol: Review the cell viability assay protocol (e.g., MTT, CCK-8) for any deviations. Ensure appropriate incubation times and reagent concentrations are used.[1][2][3][4][5][6][7][8] |
| Cell Line Contamination or Misidentification | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. |
Problem 2: Inconsistent Results in Spheroid Formation or Clonogenic Assays
| Potential Cause | Troubleshooting Steps |
| Heterogeneity in Cancer Stem Cell Population | 1. Characterize CSC Markers: Use flow cytometry to analyze the expression of known CSC markers (e.g., CD133, ALDH activity) in your parental and potentially resistant cell populations. 2. Isolate and Test Subpopulations: If possible, sort cell populations based on CSC markers and test their sensitivity to this compound independently. |
| Technical Variability in the Assay | 1. Standardize Single-Cell Suspension: Ensure a true single-cell suspension is plated for both clonogenic and spheroid formation assays to allow for accurate colony/spheroid counting. 2. Optimize Plating Density: The number of cells plated is critical for these assays. Titrate the cell number to obtain discrete, countable colonies or spheroids.[9][10] 3. Consistent Culture Conditions: Maintain consistent media composition and incubation times. For spheroid assays, use ultra-low attachment plates to promote spheroid formation.[11][12] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.[13][14]
Materials:
-
Parental cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells exhibit a stable growth rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is recommended.[14]
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the this compound concentration. This process can take several months.
-
Characterize the Resistant Line: Once cells are proliferating steadily in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistance by re-evaluating the IC50 and comparing it to the parental line.
-
Stability Check: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.[14]
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol outlines the steps for analyzing the expression of key proteins in signaling pathways potentially involved in this compound resistance.[15][16][17]
Materials:
-
Parental and this compound-resistant cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PPARα, p-Akt, Akt, c-Myc, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | 5.2 ± 0.8 | 1 |
| This compound-Resistant | 48.5 ± 3.2 | 9.3 |
Table 2: Hypothetical Changes in Protein Expression in this compound-Resistant Cells
| Protein | Parental (Relative Expression) | This compound-Resistant (Relative Expression) |
| PPARα | 1.0 | 0.4 |
| p-Akt (Ser473) | 1.0 | 3.5 |
| c-Myc | 1.0 | 0.6 |
Visualizations
Caption: Simplified signaling pathway of this compound action in cancer cells.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. bosterbio.com [bosterbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 12. corning.com [corning.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. medium.com [medium.com]
- 17. origene.com [origene.com]
GW6471 Technical Support Center: Your Guide to Investigating PPARα and PPARγ Dual Antagonism
Welcome to the technical support center for GW6471, a potent dual antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Gamma (PPARγ). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective antagonist for PPARα?
A1: While this compound is often marketed as a selective PPARα antagonist, multiple studies have demonstrated that it is a potent dual antagonist of both PPARα and PPARγ.[1] It is crucial to consider its activity on both receptors when designing experiments and interpreting results.
Q2: What is the mechanism of action for this compound?
A2: this compound functions as a competitive antagonist. It binds to the ligand-binding domain of PPARα and PPARγ, disrupting the interaction with coactivators and promoting the recruitment of corepressors like SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) and NCoR (Nuclear Receptor Corepressor).[2][3] This leads to the repression of target gene transcription.
Q3: What are the common off-target effects associated with this compound?
A3: Some in vitro anti-tumor effects of this compound have been reported to be off-target.[4] It is essential to include appropriate controls in your experiments to validate that the observed effects are mediated through PPARα and/or PPARγ. This can include using cell lines with knockout of PPARA or PPARG.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[5] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. For in vivo studies, specific formulations in vehicles like corn oil or a mixture of DMSO, PEG300, Tween80, and saline may be required.[3] It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles.[5][6] Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[5]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against human PPARα and PPARγ from various sources.
| Target | Assay Type | Reported IC50 | Reference |
| PPARα | Cell-based reporter assay | 0.24 µM | [2][3] |
| PPARγ | Cell-based reporter assay | Similar potency to PPARα | [1] |
| PPARδ | Cell-based reporter assay | No significant effect | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of PPARα and PPARγ and how this compound interferes with their function.
Caption: Mechanism of this compound dual antagonism on PPARα and PPARγ signaling.
Experimental Protocols
Luciferase Reporter Assay for PPAR Antagonism
This protocol is designed to quantify the antagonistic activity of this compound on PPARα or PPARγ using a luciferase reporter system.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T, HepG2)
-
Expression plasmids for full-length human PPARα or PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression
-
A constitutively active expression plasmid for a control reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
A known PPARα agonist (e.g., WY-14643) and a PPARγ agonist (e.g., Rosiglitazone)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing a constant concentration of the respective PPAR agonist (e.g., EC50 concentration) and varying concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.[7]
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[8][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
References
- 1. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PPARα inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. med.emory.edu [med.emory.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. Luciferase Assay System Protocol [promega.sg]
GW6471 Technical Support Center: Ensuring Specificity in Your Experiments
Welcome to the technical support center for GW6471. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). It functions as a competitive antagonist, meaning it binds to the ligand-binding domain of PPARα, preventing the conformational change required for the recruitment of co-activators. Instead, it promotes the binding of co-repressor proteins such as SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) and NCoR (Nuclear Receptor Co-repressor), leading to the inhibition of PPARα transcriptional activity.[1][2][3]
Q2: What is the IC50 of this compound for PPARα?
The reported IC50 value for this compound in inhibiting PPARα activation is approximately 0.24 µM (240 nM).[1][2][4]
Q3: Is this compound specific only to PPARα?
While this compound is widely marketed as a selective PPARα antagonist, some studies have shown that it can also act as a potent antagonist for PPARγ (PPAR-gamma) at similar concentrations, indicating it may function as a dual PPARα/γ antagonist.[5][6][7] This is a critical consideration for experimental design and data interpretation. No significant activity has been reported for PPARδ (PPAR-delta).[6]
Q4: What are the common experimental applications of this compound?
This compound is frequently used in cancer research to study metabolic reprogramming. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including those from breast, kidney, and head and neck cancers.[8][9][10] It is also used to investigate the role of PPARα in inflammation, lipid metabolism, and other physiological and pathological processes.[11]
Q5: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO (Dimethyl sulfoxide) and ethanol.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. To minimize freeze-thaw cycles, it is recommended to store the stock solution at -20°C or -80°C in small, single-use aliquots and protect it from light.[12]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Step: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. The stability of phenolic compounds like this compound can be influenced by the pH and composition of the media.[12]
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: Given the dual antagonism for PPARα and PPARγ, consider using a structurally different PPARα antagonist or siRNA-mediated knockdown of PPARα to confirm that the observed effects are specifically due to PPARα inhibition.[9] Comparing results with a selective PPARγ antagonist like GW9662 can also help dissect the individual contributions of each receptor.[6]
-
-
Possible Cause 3: DMSO Cytotoxicity.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity, which can confound your results.[13] Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone.
-
Issue 2: No observable effect of this compound on target gene expression.
-
Possible Cause 1: Insufficient Compound Concentration or Treatment Time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and target genes. Effective concentrations in the literature range from the sub-micromolar to low micromolar range (e.g., 4-16 µM in breast cancer stem cells).[14]
-
-
Possible Cause 2: Low PPARα Expression in the Cell Model.
-
Troubleshooting Step: Verify the expression level of PPARα in your cell line using qPCR or Western blotting. If expression is low, the effects of an antagonist may be minimal. Consider using a cell line with known high expression of PPARα as a positive control.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting Step: For qPCR, ensure your primers are specific and efficient. For Western blotting, confirm antibody specificity and optimize blotting conditions. Include a positive control, such as treating cells with a known PPARα agonist (e.g., WY-14643) to induce target gene expression, which should then be inhibited by this compound.[3][11]
-
Issue 3: High background or non-specific staining in flow cytometry for apoptosis or cell cycle analysis.
-
Possible Cause 1: Cell Death and Debris.
-
Troubleshooting Step: Use fresh cells and consider including a viability dye to exclude dead cells from your analysis. Ensure proper handling and avoid harsh vortexing to minimize cell damage.[15]
-
-
Possible Cause 2: Autofluorescence.
-
Troubleshooting Step: Include an unstained cell control to assess the level of autofluorescence in your cell population.[15]
-
-
Possible Cause 3: Antibody Titration.
-
Troubleshooting Step: Carefully titrate your antibodies to determine the optimal concentration that gives a good signal-to-noise ratio and minimizes non-specific binding.[15]
-
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| PPARα IC50 | 0.24 µM | [1][2][4] |
| SARS-CoV-2 Infection EC50 | 2.1 µM | [1] |
Table 2: Recommended Concentration Ranges of this compound in Cell Culture Experiments
| Cell Line Type | Concentration Range | Duration | Observed Effects | Source |
| Breast Cancer Stem Cells | 4-16 µM | 72 hours | Reduced cell viability, apoptosis, metabolic impairment | [14] |
| Renal Cell Carcinoma (Caki-1, 786-O) | 12.5-100 µM | 72 hours | Dose-dependent inhibition of cell viability | [4] |
| Head and Neck Paraganglioma | 24 µM | 24-72 hours | Reduced cell viability, cell cycle arrest, apoptosis | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
-
Cell Seeding: Plate dissociated mammospheres or other cell types at a density of 1 x 10^6 cells/mL in a 96-well plate.[14]
-
Treatment: After 72 hours of incubation to allow for adherence and recovery, treat the cells with a range of this compound concentrations for an additional 72 hours.[14]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blotting for PPARα Target Proteins
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the predetermined time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARα target proteins (e.g., CPT1A, ACOX1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. GW 6471, PPAR alpha antagonist (CAS 880635-03-0) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 6. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to GW6471 and Fenofibrate: Unraveling the Dichotomy of PPARα Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW6471 and fenofibrate (B1672516), two critical modulators of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). While both compounds target the same nuclear receptor, their opposing mechanisms of action—antagonism versus agonism—lead to distinct and often contrasting physiological and cellular effects. This document synthesizes experimental data to illuminate these differences, offering a valuable resource for researchers investigating lipid metabolism, inflammation, and cancer biology.
At a Glance: this compound vs. Fenofibrate
| Feature | This compound | Fenofibrate |
| Primary Target | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) |
| Mechanism of Action | Antagonist | Agonist |
| Primary Use in Research | Studying the effects of PPARα inhibition, particularly in cancer and metabolic disease models. | Investigating the effects of PPARα activation, primarily related to lipid metabolism and its therapeutic benefits. |
| Clinical Use | Research compound, not for clinical use. | Clinically approved medication for treating dyslipidemia (abnormal lipid levels).[1][2][3] |
Mechanism of Action: A Tale of Two Modulators
This compound and fenofibrate both interact with the ligand-binding domain of PPARα, a key regulator of genes involved in lipid and glucose metabolism, as well as inflammation. However, their binding elicits opposite downstream effects.
Fenofibrate , as a PPARα agonist, activates the receptor. Upon binding, fenofibrate induces a conformational change in PPARα that promotes its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the recruitment of coactivators and subsequent upregulation of gene transcription.[4][5] This activation enhances the catabolism of triglyceride-rich particles and reduces the secretion of very-low-density lipoprotein (VLDL), contributing to its lipid-lowering effects.[1]
This compound , in contrast, is a potent and specific PPARα antagonist.[6][7][8][9] It binds to the PPARα ligand-binding domain but fails to induce the conformational change necessary for coactivator recruitment. Instead, it facilitates the binding of corepressors, such as SMRT and NCoR, which actively repress the transcription of PPARα target genes.[6][9] This inhibitory action makes this compound a critical tool for elucidating the specific roles of PPARα signaling in various biological processes.
Comparative Effects: Experimental Data
The opposing actions of this compound and fenofibrate are evident in their effects on various cellular and physiological processes.
Effects on Lipid Metabolism and Gene Expression
Fenofibrate is well-established for its beneficial effects on lipid profiles. It effectively lowers triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1][2][3][10] These effects are a direct consequence of PPARα activation and the subsequent upregulation of genes involved in fatty acid oxidation and lipoprotein lipase (B570770) activity.[1][4][5]
Conversely, this compound, by inhibiting PPARα, would be expected to have opposite effects or to block the effects of PPARα agonists. While clinical data on this compound's impact on lipid profiles in humans is unavailable due to its status as a research compound, studies in animal models and in vitro systems demonstrate its ability to antagonize the effects of PPARα activators on target gene expression.
Table 1: Comparative Effects on Key Markers of Lipid Metabolism and Gene Expression
| Parameter | Effect of Fenofibrate (Agonist) | Effect of this compound (Antagonist) | Supporting Evidence |
| Plasma Triglycerides | ↓ (Decrease) | Expected to ↑ (Increase) or have no effect alone; blocks fenofibrate-induced decrease. | Fenofibrate's effect is a cornerstone of its clinical use.[1][2] this compound's effect is inferred from its mechanism. |
| HDL Cholesterol | ↑ (Increase) | Expected to ↓ (Decrease) or have no effect alone; blocks fenofibrate-induced increase. | Clinical data for fenofibrate is abundant.[1][2] |
| Expression of CPT1A (Carnitine Palmitoyltransferase 1A) | ↑ (Increase) | ↓ (Decrease) or blocks agonist-induced increase. | Fenofibrate upregulates genes for fatty acid oxidation.[11] this compound would inhibit this. |
| Expression of Lipoprotein Lipase (LPL) | ↑ (Increase) | ↓ (Decrease) or blocks agonist-induced increase. | PPARα activation by fibrates increases LPL expression.[1] |
Effects on Cancer Cell Proliferation and Survival
The role of PPARα in cancer is complex and appears to be context-dependent. However, a growing body of evidence suggests that PPARα antagonism with this compound can inhibit the proliferation and induce apoptosis in various cancer cell lines, including those of the kidney, breast, and head and neck.[12] In contrast, the effects of fenofibrate on cancer cells are more varied, with some studies reporting anti-proliferative effects that may be independent of PPARα.
Table 2: Comparative Effects on Cancer Cell Lines
| Cell Line | Effect of this compound | Effect of Fenofibrate | Supporting Evidence |
| Renal Cell Carcinoma (Caki-1, 786-O) | ↓ Viability, ↑ Apoptosis, G0/G1 cell cycle arrest. | Variable, some studies show anti-proliferative effects. | This compound's effects are PPARα-dependent.[12] |
| Breast Cancer (MDA-MB-231) | ↓ Viability, ↑ Apoptosis, G1 cell cycle arrest. | Anti-proliferative effects, potentially PPARα-independent. | This compound targets cancer stem cells. |
| Head and Neck Paraganglioma | ↓ Viability, ↑ Apoptosis, cell cycle arrest. | No significant effect on viability. | This compound's effects are linked to inhibition of the PI3K/GSK3β/β-catenin pathway. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Opposing effects of Fenofibrate and this compound on PPARα signaling.
Caption: General experimental workflow for comparing this compound and fenofibrate.
Detailed Experimental Protocols
In Vitro PPARα Reporter Gene Assay
Objective: To quantify the agonist or antagonist activity of fenofibrate and this compound on PPARα.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vector for human PPARα
-
Reporter plasmid containing a luciferase gene driven by a PPRE promoter
-
Transfection reagent
-
Fenofibrate and this compound stock solutions (in DMSO)
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of fenofibrate (for agonist activity) or this compound (for antagonist activity). For antagonist assays, co-treat with a known PPARα agonist (e.g., a fixed concentration of fenofibrate). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound and fenofibrate on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Caki-1 renal cancer cells)
-
This compound and fenofibrate stock solutions (in DMSO)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Caki-1 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or fenofibrate. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
In Vivo Murine Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., Caki-1)
-
This compound for in vivo use
-
Vehicle solution (e.g., corn oil)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 Caki-1 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg) or vehicle intraperitoneally or by oral gavage daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume every 2-3 days throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and vehicle-treated groups.
Conclusion
This compound and fenofibrate represent two sides of the same coin in the study of PPARα. As a potent antagonist, this compound is an invaluable tool for dissecting the intricate roles of PPARα in health and disease, with emerging potential in oncology. Fenofibrate, a well-established agonist, continues to be a cornerstone in the management of dyslipidemia, with its pleiotropic effects still being actively explored. A thorough understanding of their contrasting mechanisms and effects, as outlined in this guide, is crucial for researchers aiming to modulate this critical metabolic and inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the effect of Fenofibrate on biomarkers of vascular inflammation in L-NAME induced hypertensive rats [pharmacia.pensoft.net]
- 12. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW6471 and WY14643 in PPARα Activation Studies
This guide provides a comprehensive comparison of GW6471 and WY14643, two widely used research compounds that modulate the activity of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, inflammation, and drug discovery.
Introduction
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[1] Its activation leads to the transcription of a suite of genes involved in fatty acid oxidation and transport.[1] Consequently, PPARα has emerged as a significant therapeutic target for metabolic disorders such as dyslipidemia. The study of PPARα function and the development of new therapeutics necessitate the use of specific chemical tools to modulate its activity.
This guide focuses on two such tools: WY14643 , a potent agonist, and This compound , a selective antagonist of PPARα. Understanding their distinct mechanisms and experimental performance is crucial for the accurate interpretation of research findings and the design of future studies.
Chemical and Pharmacological Properties
This compound and WY14643 possess distinct chemical structures that dictate their opposing effects on PPARα.
| Property | This compound | WY14643 (Pirinixic Acid) |
| Chemical Name | N-((2S)-2-(((1Z)-1-Methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide | [[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]acetic acid |
| Molecular Formula | C35H36F3N3O4 | C14H14ClN3O2S |
| Molecular Weight | 619.67 g/mol | 323.8 g/mol |
| Primary Target | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Peroxisome Proliferator-Activated Receptor alpha (PPARα) |
| Mechanism of Action | Antagonist | Agonist |
| Reported IC50 for PPARα | 0.24 µM[2][3][4][5][6] | Not Applicable |
| Reported EC50 for PPARα | Not Applicable | 0.542 µM to 12 µM (human PPARα)[7], 0.63 µM (murine PPARα)[8][9][10] |
Mechanism of Action: Agonist vs. Antagonist
The opposing effects of WY14643 and this compound stem from their distinct interactions with the PPARα protein.
WY14643 (Agonist): As a PPARα agonist, WY14643 binds to the ligand-binding domain (LBD) of PPARα. This binding induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).[1] The PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1] This is followed by the recruitment of co-activator proteins, which ultimately leads to the initiation of gene transcription.[1]
This compound (Antagonist): In contrast, this compound acts as a PPARα antagonist. It also binds to the LBD of PPARα, but it induces a different conformational change. This altered conformation prevents the recruitment of co-activator proteins and instead facilitates the binding of co-repressor proteins, such as SMRT and NCoR.[2][3][4] This action actively represses the transcription of PPARα target genes, even in the presence of an agonist.
Comparative Efficacy in PPARα Activation
The most direct way to compare the performance of this compound and WY14643 is through in vitro assays that measure PPARα activation. Luciferase reporter gene assays are a standard method for this purpose.
| Assay | Metric | This compound | WY14643 |
| PPARα Inhibition | IC50 | 0.24 µM[2][3][4][5][6] | Not Applicable |
| PPARα Activation | EC50 (human) | Not Applicable | 0.542 µM - 12 µM[7] |
| PPARα Activation | EC50 (murine) | Not Applicable | 0.63 µM[8][9][10] |
| Selectivity | PPARγ | - | EC50: 32 µM (murine)[8][9][10], 60 µM (human)[10] |
| Selectivity | PPARδ | - | EC50: >100 µM (murine)[8][9], 35 µM (human)[10] |
As the data indicates, this compound is a potent inhibitor of PPARα with a consistent IC50 value in the sub-micromolar range. WY14643 is an effective agonist, also with activity in the micromolar range, and it exhibits good selectivity for PPARα over PPARγ and PPARδ.
Experimental evidence consistently demonstrates their opposing roles. For instance, in behavioral studies, pretreatment with this compound has been shown to abolish the memory-enhancing effects of WY14643 in mice.[11]
Experimental Protocols
PPARα Luciferase Reporter Gene Assay
This assay is designed to quantify the activation or inhibition of PPARα in a cellular context.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Expression vector for human PPARα
-
Reporter plasmid containing a PPRE upstream of a luciferase gene (e.g., pGL3-PPRE-luc)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound and WY14643 stock solutions (in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., pRL-TK expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for expression of the receptor and reporter.
-
Compound Treatment:
-
For Agonist Assay (WY14643): Prepare serial dilutions of WY14643 in cell culture medium. Replace the existing medium with the medium containing the different concentrations of WY14643. Include a vehicle control (DMSO).
-
For Antagonist Assay (this compound): Prepare serial dilutions of this compound in cell culture medium that also contains a fixed, sub-maximal concentration of WY14643 (e.g., its EC80). Replace the existing medium with these solutions. Include controls for vehicle, WY14643 alone, and this compound alone.
-
-
Incubation: Incubate the treated cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For the agonist assay, plot the normalized luciferase activity against the log concentration of WY14643 to determine the EC50. For the antagonist assay, plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
Competitive Binding Assay
This cell-free assay measures the ability of a test compound to displace a fluorescently labeled PPARα ligand from the receptor's ligand-binding domain.
Materials:
-
Recombinant human PPARα ligand-binding domain (LBD)
-
Fluorescently labeled PPARα ligand (e.g., a fluorescent pan-PPAR ligand)
-
This compound and WY14643 stock solutions
-
Assay buffer
-
384-well microplates
-
Fluorescence plate reader
Protocol:
-
Preparation: Prepare serial dilutions of the unlabeled ligands (this compound or WY14643) in assay buffer.
-
Reaction Mixture: In a microplate, combine the PPARα LBD, the fluorescently labeled ligand, and the various concentrations of the unlabeled test compounds.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence (e.g., using Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) in each well using a plate reader.
-
Data Analysis: The displacement of the fluorescent ligand by the unlabeled compound will result in a decrease in the fluorescence signal. Plot the percentage of displacement against the log concentration of the test compound to determine the binding affinity (Ki or IC50).
Conclusion
This compound and WY14643 are indispensable tools for the investigation of PPARα biology. WY14643 serves as a potent and selective agonist, enabling the study of PPARα activation and its downstream consequences. Conversely, this compound is a highly effective antagonist, crucial for confirming the PPARα-dependency of observed effects and for investigating the impact of PPARα inhibition. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize these compounds in their studies of PPARα signaling. The clear distinction in their mechanisms of action, as illustrated in the provided diagrams, underscores their complementary roles in elucidating the multifaceted functions of this important nuclear receptor.
References
- 1. korambiotech.com [korambiotech.com]
- 2. rndsystems.com [rndsystems.com]
- 3. GW 6471, PPAR alpha antagonist (CAS 880635-03-0) | Abcam [abcam.com]
- 4. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. WY 14643 | PPARα | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Validating GW6471's On-Target Effects: A Comparative Guide Using siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacological inhibition of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) using the antagonist GW6471 versus genetic knockdown using small interfering RNA (siRNA). Understanding the on-target effects of a small molecule inhibitor is a critical step in drug discovery and validation. This document outlines the experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting studies aimed at validating the specificity of this compound.
Comparison of this compound and PPARα siRNA
This compound is a potent and selective antagonist of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[1][2] To confirm that the biological effects observed after treatment with this compound are indeed due to the inhibition of PPARα and not off-target effects, a common validation strategy is to compare its phenotype to that induced by siRNA-mediated knockdown of PPARα.[3]
Data Presentation: Quantitative Comparison
The following table summarizes experimental data comparing the effects of this compound and PPARα siRNA on various cellular processes in cancer cell lines.
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability | Head and Neck Paraganglioma (PTJ64i) | 72h with this compound (10 µM) | Decreased cell viability | [4] |
| Cell Viability | Head and Neck Paraganglioma (PTJ86i) | 72h with this compound (16 µM) | Decreased cell viability | [4] |
| Apoptosis | Head and Neck Paraganglioma (PTJ64i) | 72h with this compound | Significant induction of apoptosis | [4] |
| Cell Cycle | Head and Neck Paraganglioma (PTJ64i) | 24h with this compound (24 µM) | Significant reduction in S phase | [4] |
| Cell Proliferation | HAP1 (Wild-Type) | Increasing concentrations of this compound | Inhibition of cellular proliferation | [3] |
| Cell Proliferation | HAP1 PPARA KO | Increasing concentrations of this compound | Identical level of growth inhibition to WT | [3] |
| Cell Proliferation | HAP1 PPARG KO | Increasing concentrations of this compound | Identical level of growth inhibition to WT | [3] |
| Cell Migration | HAP1 (Wild-Type) | This compound (1 µM and 10 µM) | Significant inhibition of migration | [3] |
| Cell Migration | HAP1 PPARA KO | This compound (1 µM and 10 µM) | Significant inhibition of migration | [3] |
| Cell Migration | HAP1 PPARG KO | This compound (1 µM and 10 µM) | Significant inhibition of migration | [3] |
Note: The findings that this compound inhibits proliferation and migration in PPARα knockout (KO) cells suggest potential off-target effects.[3]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PPARα signaling pathway and the experimental workflow for validating this compound's on-target effects.
Caption: PPARα signaling pathway and mechanisms of inhibition by this compound and siRNA.
Caption: Experimental workflow for validating the on-target effects of this compound.
Experimental Protocols
PPARα siRNA Knockdown
This protocol is a general guideline for transfecting cells with PPARα siRNA. Optimization may be required for specific cell lines.
Materials:
-
HEK293 cells (or other suitable cell line)
-
PPARα siRNA (target-specific) and control siRNA (non-targeting)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[5]
-
siRNA-Lipid Complex Formation:
-
In a sterile tube, dilute 10-50 nM of siRNA (final concentration) into 50 µL of Opti-MEM™ medium.[5]
-
In a separate tube, dilute 1.5-2 µL of transfection reagent into 50 µL of Opti-MEM™ medium.[5]
-
Combine the diluted siRNA and transfection reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.[5]
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After incubation, harvest the cells to assess PPARα knockdown efficiency at the mRNA level (qPCR) and protein level (Western Blot).
This compound Treatment
Materials:
-
This compound (stock solution typically in DMSO)
-
Complete growth medium
-
Cells of interest seeded in appropriate culture vessels
Procedure:
-
Cell Seeding: Seed cells at a desired density and allow them to adhere overnight.
-
Treatment:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete growth medium. A typical concentration used in studies is between 10 µM and 25 µM.[4]
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, gene expression analysis, or apoptosis assays.
Western Blot for PPARα and Downstream Targets
Materials:
-
Cell lysates from control, this compound-treated, and siRNA-transfected cells
-
Protein electrophoresis equipment (gels, running buffer, etc.)
-
Transfer apparatus (membranes, transfer buffer, etc.)
-
Primary antibodies (e.g., anti-PPARα, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treatment groups.
Comparison with Other Alternatives
While this compound is a widely used PPARα antagonist, other compounds are available. The choice of antagonist can depend on the desired selectivity and potency.
| Compound | Target(s) | IC50 | Notes | Reference |
| This compound | PPARα, PPARγ | 0.24 µM (PPARα) | Potent dual PPARα/γ antagonist.[1][3] | [1][3] |
| GW9662 | PPARγ | 3.3 nM | Highly selective for PPARγ over PPARα and PPARδ. | [1] |
| GSK0660 | PPARβ/δ | 155 nM | Potent PPARβ/δ antagonist with little activity on PPARα and PPARγ. | [1] |
| GSK3787 | PPARδ | pIC50 of 6.6 | Selective and irreversible PPARδ antagonist with no measurable affinity for PPARα or PPARγ. | [1] |
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
Unveiling the Specificity of PPARα Antagonism: A Comparative Guide to GW6471 and Genetic Models
For researchers in metabolic disease and drug development, rigorously validating the on-target effects of pharmacological agents is paramount. This guide provides a comprehensive cross-validation of the pharmacological PPARα antagonist, GW6471, with genetic loss-of-function models of PPARα, offering a clear comparison of their effects and the experimental data to support it.
This guide will delve into the direct comparison of inhibiting Peroxisome Proliferator-Activated Receptor Alpha (PPARα) through two distinct approaches: the potent and specific small molecule antagonist this compound, and genetic knockout mouse models. By examining the convergence and divergence of outcomes from these methodologies, researchers can gain a deeper understanding of PPARα's role in various physiological processes and confidently interpret their experimental results.
At a Glance: Pharmacological vs. Genetic Inhibition of PPARα
The following table summarizes key comparative data from studies utilizing both this compound and PPARα knockout mice, primarily focusing on metabolic parameters in the context of a high-fat diet (HFD). This direct comparison highlights the concordance between the pharmacological and genetic approaches in blocking PPARα signaling.
| Parameter | Wild-Type (WT) + Vehicle | WT + this compound | PPARα Knockout (KO) | Effect of this compound in KO | Reference |
| Body Weight Gain (g) | High | Reduced | Reduced | No significant effect | [1] |
| Liver Weight (g) | Increased | Reduced | Reduced | No significant effect | [1] |
| Serum Triglycerides (mg/dL) | Elevated | Reduced | Reduced | No significant effect | [1] |
| Serum Cholesterol (mg/dL) | Elevated | Reduced | Reduced | No significant effect | [1] |
| Intestinal Fabp1 mRNA Expression | High | Decreased | Decreased | No further decrease | [1] |
| Intestinal Fatty Acid Uptake | High | Decreased | Decreased | No further decrease | [1] |
Table 1: Comparative effects of this compound and PPARα knockout on metabolic parameters in mice fed a high-fat diet. Data is synthesized from studies demonstrating that this compound administration in wild-type mice phenocopies the metabolic effects observed in PPARα knockout mice. The lack of a significant effect of this compound in the knockout model confirms the antagonist's on-target specificity.
Delving Deeper: Experimental Insights
The convergence of data between this compound treatment and PPARα genetic ablation provides strong evidence for the antagonist's specificity. A key study demonstrated that the beneficial effects of this compound on obesity and nonalcoholic steatohepatitis (NASH), such as reduced body weight and improved serum lipid profiles, were observed in wild-type and PPARA-humanized mice but were absent in PPARα knockout mice.[1] This elegantly illustrates that the action of this compound is dependent on the presence of a functional PPARα protein.
Visualizing the Molecular and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the PPARα signaling pathway and the experimental workflow for cross-validating a pharmacological antagonist with a genetic model.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are summarized experimental protocols based on published studies.
In Vivo this compound Administration and Metabolic Phenotyping
-
Animal Models: Wild-type (e.g., C57BL/6J or Pparafl/fl), intestine-specific PPARα knockout (PparaΔIE), and global PPARα knockout (Ppara-/-) mice are typically used.[1] PPARA-humanized mice can also be employed to assess translational relevance.[1]
-
Diet: To induce a metabolic phenotype, mice are often fed a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks).[1]
-
This compound Administration: this compound is typically dissolved in a vehicle such as DMSO and then diluted in a solution like 0.5% sodium carboxymethyl cellulose (B213188) for administration.[2] Dosing can be performed daily via oral gavage at concentrations around 10 mg/kg body weight.[2] For other applications, such as in xenograft models, intraperitoneal injection at 20 mg/kg every other day has been used.[3]
-
Phenotypic Analysis: Throughout the study, parameters such as body weight, food intake, and glucose tolerance are monitored.[1] At the end of the study, blood is collected for analysis of serum triglycerides, cholesterol, and other metabolic markers.[1] Tissues such as the liver and intestines are harvested for weight measurement, histological analysis, and gene expression studies.[1]
Generation of PPARα Knockout Mice
-
Intestine-Specific Knockout: Mice with floxed Ppara alleles (Pparafl/fl) are crossed with mice expressing Cre recombinase under the control of an intestine-specific promoter (e.g., Villin-Cre). This results in the specific deletion of Ppara in the intestinal epithelium.
-
Global Knockout: Commercially available or previously established lines of Ppara-/- mice are used. These mice have the Ppara gene deleted in all cells.
-
Verification: The successful knockout of the Ppara gene is confirmed by genotyping (PCR) and by measuring the absence of PPARα mRNA or protein in the target tissues.
Gene Expression Analysis
-
RNA Extraction and qRT-PCR: Total RNA is extracted from tissues of interest (e.g., liver, intestine) using standard methods. The expression levels of PPARα target genes, such as Fabp1, Cpt1, and Acox1, are quantified using quantitative real-time PCR (qRT-PCR). Gene expression is typically normalized to a housekeeping gene.
Conclusion
The cross-validation of this compound with PPARα genetic models provides a robust framework for studying the physiological roles of PPARα. The strong concordance between the phenotypes induced by this compound and those observed in PPARα knockout mice underscores the specificity of this pharmacological antagonist. This comparative approach is essential for the confident interpretation of experimental data and for the advancement of therapeutic strategies targeting PPARα. Researchers are encouraged to employ both pharmacological and genetic tools to rigorously validate their findings and enhance the translational potential of their work.
References
- 1. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW6471 and Other PPAR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the peroxisome proliferator-activated receptor alpha (PPARα) antagonist GW6471 with other key PPAR inhibitors. This document provides a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate research tools and to inform drug discovery programs.
This guide delves into the inhibitory activity, selectivity, and mechanisms of action of this compound in comparison to other antagonists targeting PPARα, as well as those targeting PPARγ and PPARδ. By presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to be an objective and valuable resource for the scientific community.
Comparative Inhibitor Performance
The efficacy of a PPAR inhibitor is determined by its potency (typically measured as IC50 or Ki values) and its selectivity for a specific PPAR isotype. The following table summarizes key quantitative data for this compound and other well-characterized PPAR inhibitors, providing a basis for direct comparison.
| Inhibitor | Target(s) | Type | Potency (IC50 / Ki) | Key Findings & Selectivity |
| This compound | PPARα | Antagonist | IC50: 0.24 µM (240 nM) [1][2] | A potent and selective PPARα antagonist. It enhances the binding affinity of the PPARα ligand-binding domain to the co-repressor proteins SMRT and NCoR. [3] |
| Fenofibrate | PPARα | Agonist | EC50: 30 µM | A well-known hypolipidemic drug that activates PPARα.[4] It has been shown to have anti-angiogenic and anti-inflammatory effects.[5][6] |
| GW9662 | PPARγ | Antagonist | IC50: 3.3 nM | A highly selective antagonist for PPARγ, with over 100-fold selectivity against PPARα and PPARδ.[7] It functions as an irreversible covalent inhibitor.[8] |
| T0070907 | PPARγ | Antagonist / Inverse Agonist | Ki: 1 nM | A potent and selective PPARγ antagonist that covalently modifies a cysteine residue in the ligand-binding pocket. It has shown greater efficacy in some cellular assays compared to GW9662.[9] |
| GW501516 (Cardarine) | PPARδ | Agonist | EC50: 1 nM, Ki: 1 nM | A potent and highly selective PPARδ agonist with over 1000-fold selectivity over PPARα and PPARγ.[10][11] It has been investigated for its effects on metabolism and endurance.[10] |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key experiments used to characterize and compare PPAR inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the effect of PPAR inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., renal cell carcinoma lines Caki-1 and 786-O, or breast cancer cell line MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1][12]
-
Treatment: Cells are seeded in 96-well plates. After allowing the cells to adhere overnight, they are treated with various concentrations of the PPAR inhibitor (e.g., this compound at 12.5-100 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[1][12]
-
MTT Incubation: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[8]
-
Data Acquisition and Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[8]
In Vivo Xenograft Mouse Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of PPAR inhibitors.
-
Animal Model: Immunocompromised mice, such as athymic nude (Nu/Nu) mice, are used to prevent rejection of human tumor xenografts.[1][13]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., Caki-1 renal cell carcinoma cells) is injected subcutaneously into the flank of the mice.[1][13]
-
Treatment Protocol: Once the tumors reach a palpable size (e.g., ~5 mm in diameter), the mice are randomized into treatment and control groups. The PPAR inhibitor (e.g., this compound) is administered at a specific dose and schedule (e.g., 20 mg/kg body weight via intraperitoneal injection every other day for 4 weeks). The control group receives a vehicle solution.[1][13]
-
Tumor Growth Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (length × width²) / 2. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor effect is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.[13]
Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the ability of a compound to act as an agonist or antagonist of PPAR transcriptional activity.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with three plasmids: a PPAR expression vector (e.g., for PPARα), a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene, and a control vector expressing Renilla luciferase for normalization of transfection efficiency.[14]
-
Compound Treatment: After transfection, the cells are treated with a known PPAR agonist (to measure antagonism) in the presence of varying concentrations of the test antagonist (e.g., this compound). A vehicle control is also included.[14]
-
Luciferase Activity Measurement: Following an incubation period (e.g., 24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[14]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the antagonist is calculated as the percentage reduction in agonist-induced luciferase activity. The IC50 value is determined by fitting the data to a dose-response curve.[14]
Signaling Pathways and Mechanisms of Action
PPARs are ligand-activated transcription factors that regulate gene expression by binding to specific DNA sequences called peroxisome proliferator response elements (PPREs). The activity of PPARs is modulated by the binding of agonists, which promote the recruitment of co-activators, or antagonists, which can block agonist binding or promote the recruitment of co-repressors.
PPARα Signaling Pathway
This compound is a competitive antagonist of PPARα. In the presence of an agonist, it competes for binding to the ligand-binding domain of PPARα. Upon binding, this compound induces a conformational change in the receptor that favors the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor), while displacing co-activators. This co-repressor complex then leads to the transcriptional repression of PPARα target genes.
Caption: PPARα signaling pathway modulation by agonists and the antagonist this compound.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of PPAR inhibitors.
Caption: A generalized experimental workflow for the comparative analysis of PPAR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 6471, PPAR alpha antagonist (CAS 880635-03-0) | Abcam [abcam.com]
- 3. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of GW6471 and Standard Cancer Therapeutics in Renal Cell Carcinoma and Triple-Negative Breast Cancer
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the investigational PPARα antagonist, GW6471, demonstrates distinct mechanistic profiles and comparable in vivo efficacy to the standard-of-care therapeutic, sunitinib (B231), in preclinical models of renal cell carcinoma. In triple-negative breast cancer, in vitro evidence suggests a potent anti-proliferative effect that warrants further investigation against established chemotherapies. This comparative guide provides researchers, scientists, and drug development professionals with a detailed examination of the available experimental data.
Executive Summary
This guide provides a head-to-head comparison of this compound with established cancer therapeutics in two distinct cancer types: renal cell carcinoma (RCC) and triple-negative breast cancer (TNBC). In RCC, this compound's efficacy is benchmarked against the multi-targeted tyrosine kinase inhibitor, sunitinib. For TNBC, an indirect comparison of in vitro efficacy is made with the widely used chemotherapeutic agent, paclitaxel, due to the absence of direct comparative studies. The data presented herein is derived from peer-reviewed preclinical studies and is intended to provide an objective overview to inform future research and development.
Section 1: Renal Cell Carcinoma (RCC) - this compound vs. Sunitinib
In preclinical studies involving xenograft models of renal cell carcinoma, this compound has demonstrated significant anti-tumor activity, comparable to that of the standard first-line therapy, sunitinib.
Mechanism of Action
This compound functions as a selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a role in the regulation of cellular metabolism. By inhibiting PPARα, this compound induces metabolic stress in cancer cells, leading to apoptosis and cell cycle arrest. A key downstream effect of PPARα inhibition by this compound is the downregulation of the oncoprotein c-Myc, which is crucial for tumor cell proliferation.
Sunitinib, in contrast, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action is the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). By blocking these receptors, sunitinib effectively chokes off the tumor's blood supply, leading to cell death and tumor regression.
Signaling Pathway Diagram
Unmasking the Specificity of GW6471: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the intricate world of nuclear receptor modulators, the specificity of a chemical probe is paramount. This guide provides an objective comparison of GW6471's performance against other peroxisome proliferator-activated receptor (PPAR) isoforms, supported by experimental data and detailed protocols, to aid in the precise application of this widely used antagonist.
Initially marketed as a selective PPARα antagonist, recent evidence reveals a more complex inhibitory profile for this compound. Comprehensive studies have demonstrated that this compound is a potent dual antagonist of both PPARα and PPARγ, while exhibiting no significant activity against PPARδ.[1] This dual activity is a critical consideration for researchers aiming to dissect the distinct roles of PPARα and PPARγ in various physiological and pathological processes.
Performance Against PPAR Isoforms: A Quantitative Comparison
The inhibitory activity of this compound against the three PPAR isoforms has been quantified using various experimental approaches, primarily binding assays and cell-based reporter assays. The data consistently demonstrates high-affinity binding and potent antagonism of both PPARα and PPARγ.
| Compound | Target Isoform | Assay Type | IC50 (nM) | Reference |
| This compound | PPARα | LanthaScreen™ TR-FRET Binding Assay | 26 | [1] |
| PPARγ | LanthaScreen™ TR-FRET Binding Assay | 65 | [1] | |
| PPARδ | Reporter Cell Assay | No effect | [1] | |
| PPARα | Reporter Cell Assay (inhibition of GW409544) | 240 | [2] | |
| PPARγ | Reporter Cell Assay (inhibition of rosiglitazone) | 120 | [1] | |
| GW9662 | PPARγ | Reporter Cell Assay | 31 | [1] |
| PPARα | Reporter Cell Assay | Partial agonist | [1] |
Experimental Protocols for Specificity Validation
The validation of this compound's specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used to determine its inhibitory profile.
LanthaScreen™ TR-FRET PPAR Competitive Binding Assay
This assay quantitatively measures the binding affinity of a compound to the ligand-binding domain (LBD) of a PPAR isoform.
-
Reagents: LanthaScreen™ TR-FRET PPARα, PPARγ, or PPARδ LBD, fluorescently labeled tracer ligand, and test compound (this compound).
-
Procedure:
-
A mixture of the PPAR LBD and the fluorescent tracer is prepared.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is incubated to allow for binding competition between this compound and the tracer for the LBD.
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. A decrease in the FRET signal indicates displacement of the tracer by this compound.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of tracer displacement against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
PPAR Reporter Cell Assay
This cell-based assay measures the functional consequence of compound binding, i.e., its ability to antagonize agonist-induced transcriptional activation of a reporter gene.
-
Cell Line: A stable cell line, such as the HeLa-derived HG5LN line, is engineered to express two components:
-
A fusion protein consisting of the yeast GAL4 DNA-binding domain and the LBD of human PPARα, PPARγ, or PPARδ.
-
A reporter gene (e.g., luciferase) under the control of a promoter containing GAL4 upstream activating sequences.
-
-
Procedure:
-
The reporter cells are seeded in a multi-well plate.
-
Cells are co-treated with a known PPAR agonist (e.g., GW409544 for PPARα, rosiglitazone (B1679542) for PPARγ) and varying concentrations of this compound.
-
The cells are incubated for a sufficient period (e.g., 16 hours) to allow for gene transcription and protein expression.
-
The activity of the reporter enzyme (e.g., luciferase) is measured.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of agonist-induced reporter activity against the logarithm of the this compound concentration.
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the methodologies and mechanisms of action, the following diagrams illustrate the experimental workflow for validating this compound specificity and the signaling pathway of its dual antagonism.
References
Synergistic Effects of GW6471: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic potential of investigational compounds is paramount. This guide provides a comprehensive comparison of the synergistic effects of GW6471, a PPARα antagonist, with other compounds, supported by experimental data, detailed protocols, and pathway visualizations.
This compound has demonstrated promising synergistic activity in preclinical cancer models, particularly when combined with agents targeting cellular metabolism and signaling pathways. This guide delves into the key combinations, outlining the experimental evidence and mechanistic insights.
Synergistic Combinations with this compound
The efficacy of this compound can be significantly enhanced when used in combination with other therapeutic agents. Below is a summary of key findings from preclinical studies.
This compound and Glycolysis Inhibitors (e.g., 2-Deoxy-D-glucose - 2-DG)
In the context of renal cell carcinoma (RCC), the combination of this compound with the glycolysis inhibitor 2-DG has shown potent synergistic effects. This combination effectively targets the metabolic plasticity of cancer cells, which can switch between glycolysis and fatty acid oxidation (FAO) for energy production. By inhibiting both pathways simultaneously, the combination leads to a more profound anti-tumor effect.
Experimental Evidence: Studies on Caki-1 and 786-O RCC cell lines have demonstrated that the combination of this compound and 2-DG leads to a near-complete abolition of FAO.[1] This suggests that inhibiting PPARα with this compound prevents cancer cells from compensating for glycolysis inhibition by upregulating FAO, a crucial survival mechanism.[1]
Table 1: Quantitative Data on this compound and 2-DG Synergy in RCC Cells
| Cell Line | Treatment | Outcome | Reference |
| Caki-1 | This compound + 2-DG | Near complete abolition of Fatty Acid Oxidation | [1] |
| 786-O | This compound + 2-DG | Significant decrease in Fatty Acid Oxidation | [1] |
This compound and Sorafenib (B1663141)
In hepatocellular carcinoma (HCC), this compound exhibits a synergistic anti-tumor effect when combined with the multi-kinase inhibitor sorafenib. This synergy is mediated through the modulation of the tumor microenvironment, specifically by enhancing the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) via PPARα-mediated FAO.[2]
Experimental Evidence: In vitro experiments using H22 HCC cells and in vivo studies in tumor-bearing mice have shown that the pharmacological inhibition of PPARα with this compound enhances the anti-tumor efficacy of sorafenib.[2] The combination leads to a more significant inhibition of tumor growth compared to either agent alone.
Table 2: Quantitative Data on this compound and Sorafenib Synergy in HCC
| Model | Treatment | Outcome | Reference |
| H22 cells (in vitro) | Sorafenib (10 µM) + this compound (10 µM) | Enhanced immunosuppressive activity of MDSCs | [2] |
| HCC tumor-bearing mice | Sorafenib + this compound | Synergistic anti-tumor effect | [2] |
Non-Synergistic Combination: this compound and Sunitinib (B231)
It is equally important to note combinations that do not exhibit synergy. In a xenograft mouse model of RCC, the co-administration of this compound (20 mg/kg) and the tyrosine kinase inhibitor sunitinib (40 mg/kg) did not result in a synergistic effect on tumor growth.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with the compounds of interest for a specified duration. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the compounds. After a designated period, the medium is replaced with fresh medium, and the cells are allowed to grow until visible colonies are formed. Colonies are then fixed with methanol (B129727) and stained with crystal violet. The number of colonies is counted to determine the long-term proliferative capacity.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis can be quantified using flow cytometry after staining cells with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits. These assays typically involve a luminogenic or fluorogenic substrate that is cleaved by the active caspase, producing a measurable signal.
Fatty Acid Oxidation (FAO) Measurement
FAO can be measured using radiolabeled substrates such as [³H]palmitate. Cells are incubated with the radiolabeled fatty acid, and the amount of released ³H₂O, a product of β-oxidation, is quantified using a scintillation counter. A decrease in ³H₂O production indicates inhibition of FAO.
Signaling Pathways and Mechanisms
The synergistic effects of this compound with other compounds are rooted in their combined impact on critical cellular signaling pathways.
Dual Inhibition of Glycolysis and Fatty Acid Oxidation
The synergy between this compound and glycolysis inhibitors highlights the metabolic vulnerability of cancer cells. By blocking both major energy sources, the combination effectively starves the tumor cells.
Caption: Dual inhibition of glycolysis by 2-DG and FAO by this compound.
Modulation of the Tumor Microenvironment
The synergy between this compound and sorafenib in HCC involves the complex interplay between cancer cells and immune cells within the tumor microenvironment.
Caption: this compound enhances sorafenib efficacy by modulating MDSC function.
Downstream Signaling via c-Myc
The anti-tumor effects of this compound are also associated with the downregulation of the oncoprotein c-Myc, a key regulator of cell proliferation and metabolism.[1][4]
Caption: this compound-mediated inhibition of PPARα leads to downregulation of c-Myc.
This guide provides a foundational understanding of the synergistic potential of this compound. Further research is warranted to fully elucidate the mechanisms of synergy and to translate these preclinical findings into clinical applications.
References
- 1. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib enhanced the function of myeloid-derived suppressor cells in hepatocellular carcinoma by facilitating PPARα-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GW6471 and Other Metabolic Modulators for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the intricate network of metabolic pathways. This guide provides a comprehensive, data-driven comparison of GW6471, a potent and selective PPARα antagonist, with other key metabolic modulators. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological processes, this guide aims to facilitate informed decisions in experimental design and drug discovery.
Performance Comparison of Metabolic Modulators
The following table summarizes the quantitative performance of this compound and other selected metabolic modulators across various cellular and biochemical assays. This data, compiled from multiple studies, offers a snapshot of their potency, selectivity, and effects on key metabolic parameters.
| Modulator | Target(s) | Mechanism of Action | IC50 / EC50 | Key Metabolic Effects | Cell Models / System |
| This compound | PPARα | Selective Antagonist | 0.24 µM (PPARα antagonism) [1] | Inhibits fatty acid oxidation, reduces glycolysis in some cancer cells, decreases lipid accumulation, induces apoptosis and cell cycle arrest. [2][3] | Renal cell carcinoma (Caki-1, 786-O), Breast cancer stem cells, Head and neck paraganglioma cells. [1][4][5] |
| Fenofibrate (B1672516) | PPARα | Agonist | - | Increases fatty acid oxidation, modulates lipid metabolism. | HT-29 cells, MS1 endothelial cells.[3][6] |
| WY14643 | PPARα | Agonist | - | Increases fatty acid oxidation, no significant effect on lipid accumulation in some models.[6] | HT-29 cells, Renal cell carcinoma cells.[1][6] |
| MK-886 | PPARα | Non-competitive Antagonist | - | Inhibits PPARα activity through a different mechanism than this compound. | - |
| GW9662 | PPARγ | Antagonist | - | Primarily modulates pathways regulated by PPARγ, such as adipogenesis and inflammation. | Ovarian cancer cells.[7] |
| GSK0660 | PPARδ | Inhibitor | - | Primarily modulates pathways regulated by PPARδ. | Ovarian cancer cells.[7] |
| Etomoxir | CPT1 | Inhibitor | - | Directly inhibits fatty acid oxidation by blocking the transport of long-chain fatty acids into mitochondria. | Cardiac tissue.[8] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Inhibitor | - | Directly inhibits glycolysis by competing with glucose. | Renal cell carcinoma cells.[2] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound as a PPARα antagonist.
Caption: General experimental workflow for comparing metabolic modulators.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to compare this compound with other metabolic modulators.
Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of metabolic modulators on cell viability and proliferation.
-
Materials:
-
Cells of interest (e.g., Caki-1, 786-O renal cell carcinoma cells).
-
96-well plates.
-
Complete culture medium.
-
This compound and other metabolic modulators.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other modulators (e.g., 10 µM, 25 µM, 50 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Metabolic Flux Analysis (Seahorse XF Assay)
-
Objective: To measure real-time cellular metabolic activity, including oxygen consumption rate (OCR) for mitochondrial respiration and extracellular acidification rate (ECAR) for glycolysis.[9][10]
-
Materials:
-
Seahorse XF Analyzer (e.g., XFe96).
-
Seahorse XF cell culture microplates.
-
Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
This compound and other metabolic modulators.
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).
-
Glycolysis stress test kit (containing glucose, oligomycin, and 2-DG).
-
-
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to form a monolayer.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with the metabolic modulators and mitochondrial/glycolysis stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
The instrument will sequentially inject the compounds and measure OCR and ECAR in real-time.
-
Normalize the data to cell number or protein concentration.
-
Analyze the data to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, spare respiratory capacity, basal glycolysis, and glycolytic capacity.
-
Fatty Acid Oxidation (FAO) Assay
-
Objective: To quantify the rate of fatty acid oxidation in cells treated with metabolic modulators.
-
Materials:
-
Cells of interest.
-
Culture plates.
-
[³H]-palmitate or [¹⁴C]-palmitate.
-
BSA (fatty acid-free).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Plate cells and treat with this compound or other modulators for a specified time.
-
Prepare the radiolabeled fatty acid substrate by complexing [³H]-palmitate or [¹⁴C]-palmitate with BSA in serum-free medium.
-
Incubate the treated cells with the radiolabeled substrate for 2-4 hours.
-
Collect the cell culture medium.
-
Separate the radiolabeled water (³H₂O) or CO₂ (¹⁴CO₂) produced from the unoxidized substrate using an appropriate method (e.g., ion-exchange chromatography for ³H₂O or trapping for ¹⁴CO₂).
-
Quantify the radioactivity in the oxidized product using a scintillation counter.
-
Normalize the FAO rate to the total protein content of the cells.
-
Western Blot Analysis
-
Objective: To assess the protein expression levels of key metabolic enzymes and signaling molecules affected by the modulators.
-
Procedure:
-
Treat cells with this compound or other modulators.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., c-Myc, CPT1, HK2, p-AMPK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
By employing these standardized protocols and leveraging the comparative data provided, researchers can more effectively investigate the roles of this compound and other metabolic modulators in their specific areas of interest, ultimately contributing to a deeper understanding of metabolic regulation in health and disease.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and PPARα-independent anti-proliferative action of the hypolipidemic drug fenofibrate in VEGF-dependent angiosarcomas in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of PPARα inhibition in head and neck paraganglioma cells | PLOS One [journals.plos.org]
- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of Peroxisome Proliferator-Activated Receptor α-Dependent Mitochondrial Metabolism in Ovarian Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Safe Disposal of GW6471: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for GW6471, it is crucial to adhere to the following safety measures. This compound should be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash receptacles.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including but not limited to:
-
A laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields
Ventilation: All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
Spill Management: In the event of a spill, the area should be secured. For small spills, an inert absorbent material such as vermiculite (B1170534) or sand should be used to contain the substance. The contaminated material must then be collected and placed in a sealed, appropriately labeled hazardous waste container. For larger spills, immediate evacuation of the area and notification of the institution's Environmental Health & Safety (EHS) department is required.
Quantitative Data for Safe Handling
The following table summarizes key information for the safe handling of this compound and similar chemical compounds during the disposal process.
| Parameter | Guideline | Rationale |
| Chemical State | Solid powder | Requires careful handling to avoid creating dust. |
| Primary Hazards | Assumed to be a halogenated organic compound. Potential for skin, eye, and respiratory irritation. | Halogenated compounds require specific disposal streams to prevent environmental contamination and harmful reactions. |
| Waste Container | A dedicated, clearly labeled, and sealable container for "Halogenated Organic Waste." | Prevents accidental mixing with incompatible waste streams and ensures proper identification for waste management personnel. |
| Labeling | Container must be labeled "Hazardous Waste" and clearly list "this compound" and other constituents. The accumulation start date must also be included. | Complies with regulatory standards and provides critical information for safe handling and disposal. |
| Storage | Store in a designated, secure hazardous waste accumulation area, away from incompatible materials. | Ensures safe temporary storage and prevents unauthorized access or accidental spills. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a multi-step process that involves careful segregation, collection, and coordination with your institution's waste management services.
Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated and clearly labeled container specifically for "Halogenated Organic Waste." This prevents cross-contamination and ensures that the waste is handled correctly by disposal services.
-
Solid Waste: Carefully transfer solid this compound waste into the designated container using a clean spatula. Avoid generating dust. Any disposable materials contaminated with this compound, such as weighing paper or gloves, should also be placed in this container.
-
Solutions: If this compound is in a solvent, it should be collected in a compatible, sealed container also labeled as "Halogenated Organic Waste." Do not mix with other non-halogenated solvent waste streams.
-
Decontamination of Labware: Reusable labware that has come into contact with this compound should be decontaminated. Triple-rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from this cleaning process must be collected and disposed of as halogenated organic liquid waste.
Container Management and Storage:
-
Secure Sealing: Once waste is added, ensure the container lid is securely fastened to prevent any leaks or spills.
-
Proper Labeling: The hazardous waste label on the container must be filled out completely and legibly. This includes the full chemical name, an estimate of the quantity, and the date the waste was first added.
-
Temporary Storage: Store the sealed container in your laboratory's designated hazardous waste satellite accumulation area. This area should be secure and provide secondary containment.
Final Disposal:
-
Arrange for Pickup: Once the waste container is full (typically around 75-80% capacity to allow for expansion), or if the research project is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for requesting a hazardous waste pickup. This may involve completing online forms or contacting the EHS office directly.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
Essential Safety and Operational Guide for Handling GW6471
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the PPARα antagonist, GW6471, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Preferred for their wide range of protection. Double gloving is recommended. Change gloves immediately if contaminated or compromised. Do not wash or reuse.[1] |
| Body Protection | Laboratory Coat | A solid-front, long-sleeved lab coat is mandatory to protect skin and personal clothing from potential splashes.[1][2] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes. A face shield may be required for procedures with a high risk of splashing.[2] |
| Respiratory Protection | Air-purifying Respirator | Use a NIOSH-approved respirator if handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of dust. |
| Foot Protection | Closed-toe Shoes | Required to protect feet from spills and falling objects.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Storage:
-
Store this compound as a solid at +4°C for short-term storage.
-
For long-term storage, it is recommended to store the solid compound at -20°C.[3]
-
Stock solutions should be stored at -80°C.[3]
Preparation of Stock Solutions:
-
This compound is soluble in DMSO (up to 75 mM) and ethanol (B145695) (up to 10 mM).
-
When preparing stock solutions, use fresh, anhydrous DMSO to ensure maximum solubility.[4]
-
All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated items such as gloves, bench paper, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Avoid disposing of this compound down the drain.[5]
-
Contaminated Packaging: Dispose of all packaging that has come into contact with this compound as unused product.[5]
-
Decontamination: Decontaminate all work surfaces and equipment after handling this compound.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
